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(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate Documentation Hub

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  • Product: (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate
  • CAS: 635724-46-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide to (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate: Properties, Synthesis, and Applications

Executive Summary In modern medicinal chemistry and drug development, chiral nitrogen-containing heterocycles are foundational building blocks. Among these, (S)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate stands o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, chiral nitrogen-containing heterocycles are foundational building blocks. Among these, (S)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate stands out as a highly versatile, stereochemically pure scaffold. Featuring a protected amine (Boc), a reactive ketone handle at the C4 position, and a chiral phenyl group at the C2 position, this compound is engineered for the rapid elaboration of complex pharmaceutical agents.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a deep dive into the physicochemical properties, validated synthetic methodologies, and the mechanistic rationale behind utilizing this specific pyrrolidine derivative in advanced drug discovery workflows, particularly in the development of mitotic kinesin inhibitors[1].

Physicochemical Profiling and Structural Rationale

Understanding the exact chemical properties of a building block is critical for predicting its behavior in downstream parallel synthesis and scale-up operations.

Quantitative Chemical Properties

The following table summarizes the core quantitative data and identifiers for (S)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate[2]:

PropertyValueRationale / Significance
Chemical Name (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylateDenotes the specific S-enantiomer, crucial for target binding affinity.
Molecular Formula C₁₅H₁₉NO₃Indicates a highly lipophilic core suitable for crossing lipid bilayers.
Molecular Weight 261.32 g/mol Low molecular weight allows for significant downstream functionalization without exceeding Lipinski's Rule of 5.
CAS Registry Number 1546332-56-2 (General) / 1012369-72-0 (R-isomer)Essential for procurement and regulatory documentation[3].
SMILES String CC(C)(C)OC(=O)N1CC(=O)CC1c1ccccc1Useful for in silico modeling and cheminformatics databases[2].
InChIKey RDNNEKXIEMELDH-UHFFFAOYSA-NProvides a unique digital identifier for the molecular structure.
Structural Anatomy and Causality in Design

Every functional group on this molecule serves a distinct, strategic purpose:

  • The N-Boc Protecting Group (tert-Butyloxycarbonyl): Chosen specifically because it is stable against nucleophiles and catalytic hydrogenation (unlike Cbz), yet can be quantitatively cleaved under mild acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane). This orthogonal protection strategy is vital when performing functionalizations at the C4 position.

  • The C4 Ketone: Acts as an electrophilic hub. It readily undergoes reductive amination, Wittig olefination, or Grignard additions. The presence of the ketone allows scientists to introduce diverse vectors into the molecule to probe structure-activity relationships (SAR).

  • The C2 Phenyl Group: Provides essential steric bulk and lipophilic interactions ( π

    π stacking or hydrophobic packing) within target protein binding pockets. The (S)-stereocenter restricts the conformational flexibility of the pyrrolidine ring, locking the molecule into a bioactive conformation.

Validated Synthetic Methodology

Synthesizing highly substituted chiral pyrrolidines requires strict control over stereocenter integrity. A robust, self-validating approach to synthesizing (S)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is via the Dieckmann Condensation of an acyclic precursor.

Step-by-Step Protocol: Dieckmann Condensation Route

Note: This protocol assumes the starting material is the appropriately substituted N-Boc-N-(2-methoxy-2-oxoethyl)-(S)-phenylglycine methyl ester.

Reagents Required:

  • Starting Material (1.0 equiv)

  • Lithium hexamethyldisilazide (LHMDS) (1.0 M in THF, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous Ammonium Chloride (NH₄Cl)

Workflow:

  • Preparation: Purge a flame-dried round-bottom flask with Argon. Dissolve the starting material in anhydrous THF (0.1 M concentration) to prevent intermolecular side reactions.

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -78°C.

    • Causality Check: Maintaining -78°C is critical. Higher temperatures will lead to deprotonation at the benzylic C2 position, resulting in irreversible epimerization (loss of the S-stereocenter).

  • Base Addition: Add LHMDS dropwise over 30 minutes.

    • Causality Check: LHMDS is a bulky, non-nucleophilic base. It selectively deprotonates the less sterically hindered α -carbon without attacking the ester carbonyls, ensuring the intramolecular Dieckmann cyclization proceeds smoothly.

  • Cyclization: Stir the mixture at -78°C for 1 hour, then slowly allow it to warm to 0°C over 2 hours.

  • Quenching & Decarboxylation: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc). The resulting β -keto ester intermediate is then subjected to Krapcho decarboxylation (heating in wet DMSO with NaCl) to yield the final 4-oxo product.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Synthesis_Workflow A Acyclic N-Boc Diester Precursor B Enolate Formation (LHMDS, -78°C) A->B C Dieckmann Cyclization B->C D Krapcho Decarboxylation C->D E (S)-tert-Butyl 4-oxo-2- phenylpyrrolidine-1-carboxylate D->E

Synthetic pathway for (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate.

Applications in Drug Discovery: Mitotic Kinesin Inhibitors

The primary utility of (S)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is its role as a core scaffold in oncology drug discovery. Specifically, it has been heavily utilized in the synthesis of Mitotic Kinesin Spindle Protein (KSP/Eg5) inhibitors [1].

Mechanistic Rationale in Oncology

KSP is a motor protein essential for the separation of centrosomes and the establishment of the bipolar mitotic spindle during cell division. When researchers functionalize the C4 ketone of our title compound (e.g., via reductive amination to introduce a secondary amine, followed by sulfonylation), the resulting molecules act as potent allosteric inhibitors of KSP[1].

By binding to the KSP motor domain, these derivatives prevent the release of ADP, locking the motor protein in an inactive state. This directly prevents spindle pole separation, leading to monopolar spindles (the "monoaster" phenotype), mitotic arrest in prometaphase, and ultimately, tumor cell apoptosis[1].

KSP_Pathway A 4-Oxopyrrolidine Core Scaffold B C4 Reductive Amination & N1 Boc Deprotection A->B C Active KSP (Eg5) Inhibitor B->C D Allosteric Binding to KSP Motor Domain C->D E Inhibition of Spindle Pole Separation D->E F Mitotic Arrest & Tumor Cell Apoptosis E->F

Role of the pyrrolidine scaffold in KSP inhibitor development and cellular apoptosis.
Analytical Validation of the Scaffold

To ensure the trustworthiness of the biological data generated from this scaffold, the chemical purity of the 4-oxopyrrolidine must be rigorously validated prior to biological assays:

  • Chiral HPLC: Must be performed using a stationary phase like Chiralcel OD-H to confirm an enantiomeric excess (ee) of >99%.

  • NMR Spectroscopy: 1 H NMR (300 MHz, CDCl 3​ ) typically shows the Boc group as a sharp singlet at ~1.4 ppm, and the complex multiplet of the C2-phenyl ring at 7.17–7.35 ppm[1]. The diastereotopic protons adjacent to the ketone will appear as distinct doublets of doublets due to the rigid ring system.

References

  • Title: tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate | 1546332-56-2 | Buy Now Source: Molport URL: [Link]

  • Title: 1012369-72-0 - Physico-chemical Properties Source: ChemBK URL: [Link]

  • Title: AU2003247891A1 - Mitotic kinesin binding site Source: Google Patents URL

Sources

Exploratory

Structural Elucidation of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate: A Comprehensive NMR Guide

Executive Summary Precise structural characterization is the bedrock of modern drug development. (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is a highly functionalized, chiral pyrrolidine derivative frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Precise structural characterization is the bedrock of modern drug development. (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is a highly functionalized, chiral pyrrolidine derivative frequently utilized as a critical intermediate in the synthesis of complex pharmaceuticals, including mitotic kinesin spindle protein (KSP) inhibitors[1].

This whitepaper provides an in-depth, self-validating framework for the Nuclear Magnetic Resonance (NMR) elucidation of this molecule. By dissecting the causality behind specific chemical shifts, complex J-coupling networks, and the conformational dynamics of the N-Boc group, this guide equips analytical scientists with the expertise required to definitively confirm stereochemistry, regiochemistry, and compound purity.

Molecular Architecture & Conformational Dynamics

To accurately interpret the NMR spectra of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate, one must first understand its 3D architecture and the electronic environments governing its nuclei:

  • The Pyrrolidine Core: A constrained five-membered ring featuring a ketone at the C4 position.

  • The Chiral Center (C2): Bears a phenyl substituent in the (S)-configuration. The anisotropic deshielding from this aromatic ring significantly impacts adjacent protons.

  • The N-Boc Protecting Group (N1): The tert-butoxycarbonyl (Boc) group is not merely a static protecting group; it is the primary driver of spectral complexity in this molecule.

The Rotameric Effect (Causality)

The lone pair of electrons on the pyrrolidine nitrogen delocalizes into the adjacent carbamate carbonyl. This resonance imparts partial double-bond character to the C–N bond, restricting its rotation[2]. Consequently, the molecule exists as a mixture of two distinct conformers (syn and anti rotamers) in solution at room temperature. In an NMR spectrum, this phenomenon manifests as broadened peaks or a duplication of signals (a major and minor set)[3]. Recognizing this causality is critical to prevent the misidentification of rotameric peaks as chemical impurities.

Self-Validating Experimental Workflows

A robust analytical protocol must be self-validating. The following methodology incorporates internal checks to ensure that the observed data is an artifact-free representation of the molecule.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the compound for ¹H NMR (or 40–50 mg for ¹³C NMR) into a clean glass vial.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Internal Check: TMS provides a reliable 0.00 ppm reference point to calibrate the spectrum.

  • Transfer: Transfer the homogeneous solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette, ensuring no particulate matter is transferred, which could distort magnetic field homogeneity.

Phase 2: Acquisition Parameters
  • Tuning and Shimming: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃ and shim the magnet to achieve a TMS line width of <1.0 Hz.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard 30° pulse sequence (zg30), 16–32 scans, and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled sequence (zgpg30), 512–1024 scans, and a D1 of 2 seconds.

Phase 3: Variable Temperature (VT) Validation
  • If significant peak broadening or signal duplication is observed due to the N-Boc group, initiate a Variable Temperature (VT) NMR experiment[2].

  • Gradually increase the probe temperature to 323 K (50 °C).

  • Self-Validation: Observe the coalescence of the duplicated signals into a single, time-averaged set of peaks. This thermodynamic confirmation proves the extra peaks are rotamers, validating the purity of the sample[2].

NMR_Workflow A Sample Prep (CDCl3 + TMS) B 1D Acquisition (1H & 13C NMR) A->B C VT NMR (Resolve Rotamers) B->C D 2D Acquisition (COSY, HSQC, HMBC) C->D E Data Processing (FT & Phasing) D->E

Figure 1: Step-by-step NMR sample preparation and acquisition workflow for rotameric molecules.

¹H NMR Spectral Analysis & Causality

The proton NMR spectrum of this molecule is defined by extreme chemical shifts and massive coupling constants driven by the C4 ketone and the C2 phenyl group. The table below summarizes the diagnostic peaks reported in patent literature[1], supplemented with the theoretical completion of the spin system.

Table 1: ¹H NMR Quantitative Data Summary (300 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Causality
Phenyl (m, p) 7.35multiplet (m)-3HAromatic ring protons[1].
Phenyl (o) 7.17multiplet (m)-2HAromatic ring protons[1].
C2-H 5.38multiplet (m)-1HHighly deshielded by adjacent N atom and anisotropic effect of the phenyl ring[1].
C5-Hₐ 4.08doublet (d)19.51HDiastereotopic proton flanked by N and C=O[1].
C5-H₆ 3.90doublet (d)19.31HDiastereotopic proton flanked by N and C=O[1].
C3-Hₐ 3.13doublet of doublets (dd)18.8, 9.81HDiastereotopic proton adjacent to C=O[1].
C3-H₆ ~2.70doublet of doublets (dd)~18.8, 3.01HTheoretical peak completing the C3 methylene spin system.
Boc-CH₃ ~1.40singlet (s)-9HTheoretical peak for the tert-butyl protecting group.

Expert Insight on Causality: The most striking feature of this spectrum is the massive geminal coupling constants (J ≈ 19.5 Hz) observed for the C5 protons (4.08 and 3.90 ppm)[1]. In a standard aliphatic system, geminal coupling is typically 10–15 Hz. However, the C5 protons are adjacent to the C4 ketone. Hyperconjugation between the sigma (σ) orbital of the C–H bond and the pi-antibonding (π*) orbital of the carbonyl group dramatically increases the magnitude of this coupling. Furthermore, the dual electron-withdrawing effect of the nitrogen atom and the ketone pushes these protons significantly downfield to ~4.0 ppm.

¹³C NMR Spectral Analysis & Causality

While exact ¹³C NMR values for this specific ketone intermediate are rarely detailed exhaustively in primary patent literature, a highly accurate predictive model can be constructed based on the empirical data of analogous N-Boc-2-arylpyrrolidine scaffolds[3][4].

Table 2: Expected ¹³C NMR Quantitative Data Summary (125 MHz, CDCl₃)
PositionExpected Shift (δ, ppm)Carbon TypeAssignment / Causality
C4 ~208.0 - 212.0C=O (Ketone)Highly deshielded cyclic ketone carbonyl.
N-Boc C=O ~153.0 - 155.0C=O (Carbamate)Shielded relative to C4 due to oxygen lone-pair resonance[3].
Phenyl (ipso) ~139.0 - 141.0C (Quaternary)Aromatic ipso carbon attached to C2[4].
Phenyl (o,m,p) ~126.0 - 129.0CH (Aromatic)Aromatic ring carbons[3].
Boc C(CH₃)₃ ~79.0 - 81.0C (Quaternary)Tertiary carbon of the Boc group[3].
C2 ~60.0 - 63.0CHDeshielded by adjacent nitrogen and phenyl ring[4].
C5 ~52.0 - 55.0CH₂Methylene carbon flanked by N and Ketone.
C3 ~45.0 - 48.0CH₂Methylene carbon adjacent to Ketone.
Boc CH₃ ~28.0CH₃tert-Butyl methyl carbons[3].

Expert Insight on Causality: Differentiating the two carbonyl carbons is straightforward but mechanistically important. The C4 ketone lacks any adjacent heteroatoms to donate electron density, leaving it highly deshielded (>200 ppm). Conversely, the N-Boc carbamate carbonyl receives electron density from the adjacent tert-butoxy oxygen via resonance, shielding the carbon and shifting it upfield to ~154 ppm[3].

2D NMR Strategy for Structural Validation

To achieve absolute trustworthiness in the structural assignment, 1D NMR must be cross-validated using 2-Dimensional techniques. This creates a closed-loop, self-validating logic system.

  • COSY (Correlation Spectroscopy): Will show a vicinal cross-peak (³J) between the highly deshielded C2-H (5.38 ppm) and the C3-H₂ protons (~3.13, 2.70 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Will directly link the C5 protons (4.08, 3.90 ppm) to the C5 carbon (~52-55 ppm), confirming they belong to the same methylene group.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for skeletal mapping. The C5 and C3 protons will both show strong ²J correlations to the C4 ketone carbon (>200 ppm), unequivocally proving the position of the oxo group.

NMR_Logic C2 C2-H (5.38 ppm) C3 C3-H2 (3.13 ppm) C2->C3 COSY (3J) Phenyl Phenyl Group C2->Phenyl HMBC (3J) C4 C4 Ketone (>200 ppm) C3->C4 HMBC (2J) C5 C5-H2 (4.08, 3.90 ppm) C5->C4 HMBC (2J)

Figure 2: 2D NMR correlation strategy for definitive structural validation.

References

  • Title: AU2003247891A1 - Mitotic kinesin binding site Source: Google Patents URL
  • Title: α-Arylation of N-Boc Pyrrolidine Source: Organic Syntheses URL
  • Title: An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine Source: Journal of the American Chemical Society URL
  • Title: SUPPLEMENTARY INFORMATION - Macmillan Group Source: Princeton University URL

Sources

Foundational

An In-depth Technical Guide to the Structural Elucidation and Stereochemistry of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate

This guide provides a comprehensive overview of the methodologies and analytical techniques required for the complete structural elucidation and stereochemical assignment of the chiral molecule, (S)-tert-Butyl 4-oxo-2-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the methodologies and analytical techniques required for the complete structural elucidation and stereochemical assignment of the chiral molecule, (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate. This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrrolidine scaffold in a wide range of biologically active compounds. The precise control and confirmation of its three-dimensional structure are paramount for understanding its pharmacological activity and for ensuring the purity and efficacy of potential drug candidates.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the scientific rationale behind the selection of each experimental technique. The guide will detail the logical workflow, from the initial synthesis and purification to the comprehensive spectroscopic analysis and final confirmation of the absolute stereochemistry.

Synthesis and Purification: Establishing a Foundation of Purity

The journey to structural elucidation begins with the synthesis of the target molecule. A robust and well-characterized synthetic route is essential to ensure a pure sample for analysis. While multiple synthetic strategies can be envisioned for the creation of 2,4-disubstituted pyrrolidines, a common and effective approach involves the enantioselective α-arylation of an N-protected pyrrolidine precursor.

Proposed Synthetic Pathway

A plausible and efficient synthesis of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate can be adapted from established methodologies for similar structures. The following proposed multi-step synthesis serves as an illustrative example of a logical and scalable approach.

Experimental Protocol: Proposed Synthesis

Step 1: N-Boc Protection of 4-Hydroxypyrrolidine

  • To a solution of (S)-4-hydroxypyrrolidine in a suitable solvent such as dichloromethane (DCM) at 0 °C, add triethylamine (TEA) to act as a base.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O in DCM.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel to yield (S)-tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate.

Step 2: Oxidation of the Hydroxyl Group

  • Dissolve the N-Boc protected alcohol from Step 1 in a suitable solvent like DCM.

  • Add an oxidizing agent such as Dess-Martin periodinane (DMP) or perform a Swern oxidation.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction appropriately (e.g., with sodium thiosulfate solution for DMP) and perform an aqueous workup.

  • Purify the resulting crude ketone by flash column chromatography to obtain the target compound, (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate.

Rationale for Synthetic Choices

The use of the Boc protecting group is strategic; it is stable under a variety of reaction conditions but can be readily removed under acidic conditions if further derivatization is required. The choice of a mild oxidizing agent like DMP or a Swern oxidation is crucial to prevent over-oxidation or side reactions that can complicate purification and subsequent analysis.

Purification and Quality Control

Purity is not a suggestion but a prerequisite for accurate structural elucidation. The synthesized compound must be purified to >98% purity, as determined by High-Performance Liquid Chromatography (HPLC) with UV detection and/or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of impurities, particularly stereoisomers or constitutional isomers, can significantly complicate spectral interpretation.

Spectroscopic Characterization: Assembling the Structural Puzzle

With a pure sample in hand, the next phase is to piece together the molecule's structure using a suite of spectroscopic techniques. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), their integration (number of protons), and their coupling patterns (J-couplings), which provide information about neighboring protons.

Expected ¹H NMR Spectral Data (Illustrative)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.40 - 7.20m-5HAromatic protons (Ph-H)
~4.50ddJ ≈ 8.0, 4.01HH-2 (methine proton)
~4.00dJ ≈ 18.01HH-5a
~3.60dJ ≈ 18.01HH-5b
~2.80ddJ ≈ 17.0, 8.01HH-3a
~2.50ddJ ≈ 17.0, 4.01HH-3b
~1.45s-9Htert-Butyl protons (t-Bu)

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific conformation of the molecule. The provided data is an educated estimation based on known values for similar structures.

Causality in ¹H NMR Interpretation:

  • The downfield shift of the H-2 proton is due to its proximity to the electronegative nitrogen atom and the phenyl ring.

  • The diastereotopic nature of the protons at C-3 and C-5 results in their distinct chemical shifts and complex coupling patterns. The large geminal coupling constants (J ≈ 17-18 Hz) are characteristic of methylene protons adjacent to a carbonyl group or on a five-membered ring.

  • The singlet for the tert-butyl group indicates the free rotation around the C-C bonds, making all nine protons chemically equivalent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of unique carbon atoms in the molecule.

Expected ¹³C NMR Spectral Data (Illustrative)

Chemical Shift (δ, ppm)Assignment
~207.0C=O (ketone)
~154.0C=O (carbamate)
~140.0Aromatic C (quaternary)
~129.0Aromatic CH
~128.0Aromatic CH
~126.0Aromatic CH
~80.0C(CH₃)₃ (quaternary)
~60.0C-2 (methine)
~52.0C-5 (methylene)
~45.0C-3 (methylene)
~28.5C(CH₃)₃ (methyl)

Rationale for ¹³C Assignments:

  • The carbonyl carbons of the ketone and carbamate groups are the most downfield due to the strong deshielding effect of the double-bonded oxygen atoms.

  • The aromatic carbons appear in the typical range of 120-140 ppm.

  • The aliphatic carbons of the pyrrolidine ring and the tert-butyl group are found in the upfield region.

Protocol: NMR Sample Preparation

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1]

  • Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~1745C=O stretch (ketone)
~1695C=O stretch (carbamate)
~3100-3000C-H stretch (aromatic)
~2975C-H stretch (aliphatic)
~1400-1100C-N stretch

The presence of two distinct carbonyl stretching frequencies provides strong evidence for both the ketone and the carbamate functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps to confirm the overall structure.

Expected Mass Spectrometry Data

  • Molecular Ion (M⁺): m/z = 261.13

  • Common Fragments:

    • m/z = 205 (Loss of isobutylene, C₄H₈)

    • m/z = 160 (Loss of the Boc group, C₅H₉O₂)

    • m/z = 104 (Phenyl-C=CH₂)

    • m/z = 57 (tert-Butyl cation, C₄H₉⁺)

The observation of the correct molecular ion peak and characteristic fragment ions provides strong confirmation of the proposed structure.[3]

Stereochemistry: Defining the 3D Architecture

The final and most critical step in the characterization of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is the unambiguous determination of its stereochemistry. This involves confirming the enantiomeric purity and assigning the absolute configuration at the C-2 stereocenter.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: A polysaccharide-based CSP, such as a Chiralpak® AD-H or Chiralcel® OD-H, is a good starting point for this class of compounds. These columns have demonstrated broad applicability for the separation of a wide range of enantiomers.[4][5]

  • Mobile Phase: A normal phase mobile phase, typically a mixture of n-hexane and isopropanol (e.g., 90:10 v/v), is often effective. For basic compounds like pyrrolidines, the addition of a small amount of an amine modifier, such as diethylamine (DEA, ~0.1%), can improve peak shape and resolution.[6][7]

  • Detection: UV detection at a wavelength where the phenyl group absorbs strongly (e.g., 254 nm) is suitable.

  • Analysis: Inject a solution of the synthesized compound and a racemic standard (if available) to identify the retention times of the two enantiomers. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Determination of Absolute Configuration

While chiral HPLC can confirm enantiomeric purity, it does not inherently assign the absolute configuration. Several methods can be employed for this purpose.

X-ray Crystallography

If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the absolute configuration. The diffraction pattern of X-rays passing through the crystal allows for the creation of a three-dimensional electron density map, revealing the precise spatial arrangement of all atoms in the molecule.

Workflow: X-ray Crystallography

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution Synthesis Synthesis of Pure Compound Crystallization Single Crystal Growth Synthesis->Crystallization High Purity Sample Diffraction X-ray Diffraction Crystallization->Diffraction Suitable Crystal Structure Structure Solution & Refinement Diffraction->Structure Diffraction Data Absolute_Config Absolute Configuration Determination Structure->Absolute_Config Refined Structure

Caption: Workflow for absolute configuration determination by X-ray crystallography.

NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)

In the absence of a suitable crystal, the absolute configuration can often be determined using NMR spectroscopy after derivatization with a chiral reagent, such as (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. This method relies on the principle that the two diastereomers formed by the reaction of the chiral analyte with each enantiomer of the chiral derivatizing agent will have distinct NMR spectra. By analyzing the differences in the chemical shifts of the protons near the stereocenter in the two diastereomeric products, the absolute configuration can be deduced.[8][9]

Logical Framework: Mosher's Method

mosher_method cluster_analyte Chiral Analyte cluster_derivatization Derivatization cluster_diastereomers Diastereomers cluster_nmr NMR Analysis Analyte (S)- or (R)-Pyrrolidine R_MTPA React with (R)-MTPA Analyte->R_MTPA S_MTPA React with (S)-MTPA Analyte->S_MTPA Diastereomer_R Diastereomer 1 R_MTPA->Diastereomer_R Diastereomer_S Diastereomer 2 S_MTPA->Diastereomer_S NMR_Analysis Compare ¹H NMR Spectra Diastereomer_R->NMR_Analysis Diastereomer_S->NMR_Analysis Config_Determination Determine Absolute Configuration NMR_Analysis->Config_Determination Analyze Δδ values

Caption: Logical workflow of Mosher's method for absolute configuration determination.

Conclusion

The structural elucidation and stereochemical assignment of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is a multi-faceted process that requires a systematic and logical application of modern analytical techniques. A successful outcome is predicated on a high-purity sample obtained from a well-defined synthetic route. The combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a detailed picture of the molecule's connectivity and functional groups. Finally, the use of chiral HPLC confirms enantiomeric purity, while X-ray crystallography or NMR with chiral derivatizing agents provides the definitive assignment of the absolute configuration. This comprehensive characterization is an indispensable component of the development of any chiral molecule for pharmaceutical or other advanced applications.

References

  • PubChem. Tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. (S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Campos, K. R., et al. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Syn. J. Am. Chem. Soc.2006, 128(11), 3538–3539.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]

  • The Aquila Digital Community. Direct determination of absolute stereochemistry of α-methylselenocysteine using multinuclear NMR spectroscopy. [Link]

  • Organic Chemistry Frontiers. Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. [Link]

  • PMC. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. [Link]

  • ResearchGate. Supramolecular Insight and Hirshfeld Surface Analysis of (S)-tert-Butyl 2-(5-fluoro-4-oxo-4H-benzo[d][3][10]oxazin-2-yl)Pyrrolidine-1-Carboxylate in the Crystal State Stabilized by Weak C–H⋯O Interactions. [Link]

  • University of Southampton. Absolute Stereochemistry: The merits of ven and XRD. [Link]

  • Illinois Chemistry. RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. [Link]

  • ResearchGate. Determination of absolute configuration using X-ray diffraction. [Link]

  • Spark904. Absolute configuration of complex chiral molecules. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • ResearchGate. 1H and 13C NMR study of the conformations of the atropisomers of some 1-(11-naphthyl)-2,4-dioxo-(or 2-thio-4-oxo)-hexahydro-pyriminides. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

  • Beilstein Journals. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. [Link]

  • Innovare Academic Sciences. SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]

  • ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

  • ACS Publications. Synthesis of 2,4-Disubstituted Pyrroles by Rearrangements of 2-Furanyl Carbamates. [Link]

  • ResearchGate. Scheme 1. Synthesis of 2-Phenyl-4,5-Substituted Oxazoles via Silver... [Link]

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Exploratory

Comprehensive Safety, Toxicity, and Application Profiling of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate in Drug Discovery

Executive Summary In contemporary medicinal chemistry, chiral pyrrolidine cores serve as privileged scaffolds for designing highly specific enzyme inhibitors and receptor antagonists. (S)-tert-Butyl 4-oxo-2-phenylpyrroli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, chiral pyrrolidine cores serve as privileged scaffolds for designing highly specific enzyme inhibitors and receptor antagonists. (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate (CAS: 1546332-56-2) is a critical intermediate extensively utilized in the synthesis of antineoplastic agents, most notably mitotic kinesin spindle protein (KSP/Eg5) inhibitors[1]. This technical whitepaper provides an authoritative analysis of the compound's physicochemical properties, mechanistic toxicology, and step-by-step handling protocols, designed specifically for researchers scaling up synthesis in drug development pipelines.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical nature of this compound is the first step in predicting its reactivity and biological behavior. The presence of the tert-butyloxycarbonyl (Boc) protecting group ensures amine stability during upstream synthesis, while the C4-ketone provides a versatile handle for downstream functionalization (e.g., reductive amination, Grignard additions). The (S)-configuration at the C2 position is paramount, as this stereocenter dictates the final drug's spatial alignment within target biological pockets[2].

Table 1: Physicochemical and Structural Data

PropertyValueCausality / Significance
Chemical Name (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylateStandard IUPAC nomenclature.
CAS Number 1546332-56-2Unique identifier for the (S)-enantiomer[2].
Molecular Formula C₁₅H₁₉NO₃Determines mass balance in synthetic workflows.
Molecular Weight 261.32 g/mol Low molecular weight facilitates high ligand efficiency.
SMILES CC(C)(C)OC(=O)N1CC(=O)CC1c1ccccc1Useful for computational docking and in silico ADME.
InChI Key RDNNEKXIEMELDH-UHFFFAOYSA-NStandardized structural representation[3].

Toxicological Profiling & Mechanistic Safety (MSDS Core)

Handling (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate requires strict adherence to safety protocols due to its specific hazard classifications[4]. As an Application Scientist, it is crucial to understand why these hazards exist rather than simply memorizing them.

Table 2: GHS Hazard Classifications and Mechanistic Rationale

Hazard ClassCodeCategoryMechanistic Rationale
Skin Irritation H3152The carbonyl and carbamate moieties can act as mild hydrogen bond acceptors and electrophiles, interacting with epidermal proteins to induce localized inflammation[4].
Eye Irritation H3192ADirect contact with the ocular mucosa leads to rapid desiccation and protein disruption due to the compound's lipophilicity and organic nature[4].
STOT SE H3363Specific Target Organ Toxicity (Single Exposure): The lipophilic nature of the Boc group and the phenyl ring allows the molecule to easily cross the blood-brain barrier (BBB). Inhalation of dust/aerosols leads to transient CNS depression, causing drowsiness or dizziness[4].
Safety Directives & PPE

Because of its H336 (STOT SE 3) classification, all handling of the dry powder must be conducted within a Class II Type A2 biological safety cabinet or a high-velocity chemical fume hood. Nitrile gloves (minimum 0.11 mm thickness) are mandatory to prevent dermal absorption (H315).

Strategic Role in Drug Development: KSP/Eg5 Inhibition

The primary value of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate lies in its role as a chiral building block for Kinesin Spindle Protein (KSP) inhibitors. KSP (also known as Eg5) is a motor protein essential for the formation of the bipolar mitotic spindle during cell division.

The Causality of the Scaffold: Why use this specific pyrrolidine? The (S)-phenyl group at the C2 position is perfectly angled to slot into a highly specific allosteric binding pocket formed by helices α2 and α3 of the KSP motor domain[1]. When a derivative of this compound binds to the pocket, it locks the enzyme in a conformation that prevents the release of Adenosine Diphosphate (ADP). Without ADP release, the motor protein cannot complete its mechanochemical cycle, leading to mitotic arrest in the prometaphase and subsequent apoptosis of rapidly dividing cancer cells[1].

KSP_Pathway A (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine Derivative B Binding to KSP/Eg5 Allosteric Pocket A->B C Prevention of ADP Release B->C D Mitotic Spindle Arrest (Prometaphase) C->D E Apoptosis of Neoplastic Cells D->E

Mechanistic pathway of KSP/Eg5 inhibition via pyrrolidine derivatives.

Experimental Workflows & Self-Validating Protocols

To translate this building block into an active pharmaceutical ingredient (API), the C4-ketone is typically converted into a substituted amine via reductive amination. The following protocol is engineered as a self-validating system , ensuring that researchers can confirm the success of each step before proceeding, thereby preventing the waste of expensive chiral starting materials.

Protocol: Self-Validating Reductive Amination of the C4-Ketone

Objective: Convert the 4-oxo moiety into a secondary amine using a primary amine and sodium triacetoxyborohydride (NaBH(OAc)₃).

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Flame-dry a round-bottom flask. Purge with Argon. Causality: The Boc group and the intermediate iminium ion are sensitive to trace moisture, which can lead to hydrolysis back to the starting ketone.

  • Dissolution: Dissolve 1.0 equivalent of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Amine Addition: Add 1.2 equivalents of the desired primary amine, followed by 1.5 equivalents of glacial acetic acid. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture on a silica gel TLC plate alongside the starting material. Elute with 30% Ethyl Acetate in Hexanes. Visualize under a 254 nm UV lamp. The phenyl ring acts as a built-in chromophore. The complete disappearance of the starting material spot validates that the iminium ion intermediate has fully formed. Do not proceed to step 4 until this is confirmed.

  • Selective Reduction: Cool the mixture to 0°C. Add 1.5 equivalents of NaBH(OAc)₃ portion-wise. Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is a milder reducing agent. It selectively reduces the highly electrophilic iminium ion without reducing any unreacted starting ketone into an unwanted alcohol byproduct.

  • Quenching & Workup: After 12 hours, quench the reaction with saturated aqueous NaHCO₃. Causality: The basic quench neutralizes the acetic acid and destroys excess hydride reagent safely, preventing the formation of toxic borane gases. Extract with Dichloromethane (DCM).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Workflow Step1 1. Dissolve in Anhydrous DCE (Moisture Exclusion) Step2 2. Add Primary Amine & AcOH (Iminium Formation) Step1->Step2 Step3 3. TLC Validation (Confirm Ketone Consumption via UV) Step2->Step3 Step4 4. Add NaBH(OAc)3 at 0°C (Selective Reduction) Step3->Step4 Step5 5. Basic Aqueous Workup (Neutralize & Extract) Step4->Step5 Step6 6. Chromatographic Purification (Isolate Target Amine) Step5->Step6

Self-validating reductive amination workflow for 4-oxo functionalization.

References

  • NextSDS. "tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate Toxicity and Hazard Data." NextSDS Chemical Database. Available at:[Link]

  • Molport. "tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate | 1546332-56-2." Molport Chemical Database. Available at:[Link]

  • Google Patents. "AU2003247891A1 - Mitotic kinesin binding site." Patent Database.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate as a Privileged Chiral Building Block for Modern Drug Discovery

Abstract The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing non-aromatic heterocycles in FDA-approved drugs. Its significance lies in its three-dimen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing non-aromatic heterocycles in FDA-approved drugs. Its significance lies in its three-dimensional, sp³-rich structure, which allows for superior exploration of chemical space compared to flat, aromatic systems. This guide focuses on a particularly valuable synthon: (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate . We provide an in-depth exploration of its strategic value, key synthetic transformations, and detailed, field-tested protocols to empower researchers in the rational design of next-generation therapeutics, from kinase inhibitors to antiviral agents.

The Strategic Advantage of the 2-Phenyl-4-oxopyrrolidine Scaffold

The utility of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate stems from the convergence of several critical features within a single, synthetically accessible molecule:

  • Inherent Chirality: The fixed (S)-stereocenter at the C2 position provides a crucial chiral handle, essential for creating enantiomerically pure drugs where biological activity is often dependent on a specific three-dimensional arrangement.

  • Pharmacophoric Phenyl Group: The C2-phenyl substituent can serve as a key interaction moiety with protein targets, often engaging in hydrophobic or π-stacking interactions within active sites.

  • Versatile C4-Ketone: The ketone at the C4 position is not merely a structural feature but a reactive hub. It allows for a multitude of stereocontrolled modifications, enabling the introduction of new functionalities and stereocenters. This is critical for fine-tuning a molecule's binding affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Orthogonal N-Boc Protection: The tert-butoxycarbonyl (Boc) group provides robust protection of the ring nitrogen, preventing unwanted side reactions. Its clean, acid-labile removal allows for late-stage diversification, a key strategy in modern medicinal chemistry campaigns.

Physicochemical Properties
PropertyValueReference
CAS Number 1546332-56-2
Molecular Formula C₁₅H₁₉NO₃
Molecular Weight 261.32 g/mol
Appearance Off-white to yellow solid-
Solubility Soluble in DCM, EtOAc, MeOH-

Core Synthetic Transformations & Protocols

The true power of this building block is realized through its chemical reactivity. Below are detailed protocols for three fundamental transformations that form the basis of its application in drug discovery.

Diastereoselective Reduction of the C4-Ketone

Scientific Rationale: The reduction of the C4-ketone to a hydroxyl group introduces a new stereocenter and a critical hydrogen bond donor/acceptor. The resulting cis- or trans-4-hydroxypyrrolidine moiety can mimic the ribose sugar of ATP, making it a highly effective scaffold for targeting the ATP-binding site of kinases. The choice of reducing agent is critical for controlling the stereochemical outcome, with hydride reagents that favor axial attack (from the face opposite the C2-phenyl group) typically yielding the cis-diol.

Diagram 1: Stereoselective reduction of the C4-ketone.

Protocol 1: Synthesis of (2S,4S)-tert-Butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate (1.0 eq). Dissolve the solid in anhydrous Methanol (MeOH, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: Portion-wise addition controls the exothermic reaction and prevents side reactions.

  • Reaction: After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (EtOAc) (3x).

  • Washing & Drying: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-50% EtOAc in hexanes) to yield the desired cis-4-hydroxy product.

Nucleophilic Addition to the C4-Ketone

Scientific Rationale: The electrophilic nature of the C4-ketone allows for the installation of a wide variety of carbon-based substituents via nucleophilic addition with organometallic reagents (e.g., Grignard or organolithium reagents). This transformation creates a tertiary alcohol and a new quaternary center, enabling rapid diversification and exploration of the surrounding chemical space within a protein's binding pocket.

Diagram 2: Nucleophilic addition to the C4-ketone.

Protocol 2: Grignard Addition for C4-Alkylation/Arylation

  • Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF, approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is crucial to prevent enolization and improve diastereoselectivity.

  • Reagent Addition: Add the desired Grignard reagent (e.g., Methylmagnesium bromide, 1.2 eq, 3.0 M solution in ether) dropwise via syringe over 20 minutes.

  • Reaction: Stir the mixture at -78 °C for 2 hours. Monitor by TLC until the starting material is no longer visible.

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Warm-up & Extraction: Allow the mixture to warm to room temperature. Add water and extract with EtOAc (3x).

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting tertiary alcohol via flash column chromatography.

N-Deprotection and Subsequent Functionalization

Scientific Rationale: The Boc group is an ideal protecting group for its stability to a wide range of reaction conditions and its facile removal under acidic conditions. Deprotection unmasks the secondary amine at the N1 position, providing a key attachment point for coupling the chiral pyrrolidine scaffold to other fragments, linkers, or core structures of a drug candidate. This late-stage functionalization is a highly efficient strategy in drug discovery programs.

A (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate B Secondary Amine Intermediate A->B TFA, DCM C Acylation (RCOCl, base) B->C D Reductive Amination (R'CHO, NaBH(OAc)₃) B->D E Sulfonylation (RSO₂Cl, base) B->E F Final Products C->F D->F E->F

Diagram 3: Workflow for N-deprotection and diversification.

Protocol 3: Boc-Deprotection of the Pyrrolidine Nitrogen

  • Preparation: Dissolve the Boc-protected pyrrolidine starting material (1.0 eq) in Dichloromethane (DCM, approx. 0.2 M).

  • Reagent Addition: To the solution at room temperature, add Trifluoroacetic acid (TFA, 10 eq). Causality: A large excess of strong acid ensures rapid and complete cleavage of the acid-labile Boc group.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor by TLC or LC-MS to confirm the disappearance of the starting material.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

  • Neutralization & Isolation: Dissolve the residue in EtOAc and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. The resulting free amine is often used immediately in the next step. If isolation is required, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The product is the free secondary amine, which can be purified if necessary but is typically carried forward crude.

Case Studies: Application in Drug Discovery Programs

The versatility of the 2-phenyl-4-oxopyrrolidine scaffold is demonstrated by its successful application in various therapeutic areas.

Case Study 1: Kinase Inhibitors

Chiral pyrrolidine scaffolds have been instrumental in developing potent and selective inhibitors of Casein Kinase 1 (CK1). In a structure-based design approach, the 4-hydroxy-pyrrolidine moiety, derived from the reduction of the C4-ketone, was designed to extend into the ribose pocket of the ATP binding site, forming key hydrogen bonds and enhancing potency and selectivity.

Compound ModificationTarget InteractionBiological Outcome
C4-Ketone Base scaffoldModerate Potency
C4-(S)-Hydroxy Forms H-bond in ribose pocketIncreased Potency & Selectivity for CK1
C4-(R)-Hydroxy Suboptimal fit in ribose pocketReduced Potency
Case Study 2: Antiviral Agents

The rigid, three-dimensional structure of the pyrrolidine ring is an excellent isostere for peptide turns, making it a privileged scaffold for protease inhibitors. Pyrrolidine-based motifs are found in numerous antiviral drugs, including those targeting the Hepatitis C virus (HCV) NS3/4A protease and coronavirus 3CLpro. The (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate building block provides a starting point for creating non-peptidic mimics that offer improved metabolic stability and oral bioavailability compared to traditional peptide-based inhibitors.

Case Study 3: LRRK2 Inhibitors for Parkinson's Disease

In the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease, pyrrolidine-derived fragments have been successfully employed. The ability to functionalize the scaffold at the C4 and N1 positions allows for the optimization of interactions within the LRRK2 ATP binding site, leading to compounds with high potency and selectivity.

Conclusion and Future Outlook

(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is more than a simple chemical reagent; it is a strategic platform for innovation in drug discovery. Its combination of inherent chirality, pharmacophoric elements, and multiple points for controlled diversification makes it an exceptionally powerful tool for medicinal chemists. The protocols outlined in this guide provide a robust foundation for leveraging this building block to construct novel, three-dimensional molecules with finely tuned biological activity. Future applications will undoubtedly see this scaffold integrated into combinatorial libraries and fragment-based screening campaigns to accelerate the discovery of new medicines for a wide range of human diseases.

References

  • Gunst, S., et al. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PubMed. Available at: [Link]

  • Pannala, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available at: [Link]

  • Li, T-H., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. MDPI. Available at: [Link]

  • Various Authors. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]

  • Sadyrova, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Chen, Y-W., et al. (2022). Synthesis of Nitrone-derived Pyrrolidine Scaffolds and Their Combinatorial Libraries to Develop Selective α-l-Rhamnosidase Inhibitors. ResearchGate. Available at: [Link]

  • Williamson, D.S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, J., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Publications. Available at: [Link]

  • Jiang, C., et al. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic Letters. Available at: [Link]

  • Tiew, K.C., et al. (2024). Structure-Guided Design of Potent Coronavirus Inhibitors with a 2-Pyrrolidone Scaffold: Biochemical, Crystallographic, and Virological Studies. PubMed. Available at: [Link]

  • Sadyrova, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

  • Ashraf, B., et al. (n.d.). Synthesis of tert-butyl-2-phenylpyrrolidine-1-carboxylates through... ResearchGate. Available at: [Link]

  • Chem-Space. (n.d.). tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate — Chemical Substance Information. Chem-Space. Available at: [Link]

Application

Scale-up and industrial synthesis protocol for (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate

An Application Note and Industrial Synthesis Protocol for (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate Authored by: A Senior Application Scientist Introduction (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Industrial Synthesis Protocol for (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate

Authored by: A Senior Application Scientist

Introduction

(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. Its rigid, stereodefined pyrrolidinone core is a key structural motif in a variety of pharmacologically active agents. The presence of the ketone functionality at the 4-position and the phenyl group at the 2-position, with a defined (S)-stereochemistry, offers multiple points for further chemical elaboration.

The industrial synthesis of such chiral molecules presents significant challenges, primarily centered on achieving high enantiomeric purity in a cost-effective, safe, and scalable manner. This document provides a comprehensive guide to a robust and scalable synthesis protocol, designed for researchers, scientists, and drug development professionals. The protocol is grounded in established chemical principles and draws from methodologies reported for analogous structures, ensuring a practical and reliable approach for multi-gram to kilogram-scale production.

Retrosynthetic Strategy and Rationale

The primary challenge in synthesizing the target molecule is the stereoselective installation of the C2-phenyl group. A robust industrial process favors the use of a readily available, inexpensive chiral starting material over a late-stage, and often costly, enantioselective catalytic step. Therefore, our retrosynthetic strategy commences from L-aspartic acid, a natural amino acid that provides the desired (S)-stereocenter at the outset.

The key transformations in our forward synthesis plan include:

  • Protection and Activation: N-Boc protection of L-aspartic acid followed by selective esterification.

  • Ring Formation: An intramolecular Dieckmann condensation to construct the pyrrolidinone ring.

  • Decarboxylation: Removal of the newly formed ester group at the 3-position.

  • Phenylation: Introduction of the phenyl group. This is a critical step and can be challenging. A plausible route involves the conversion of an intermediate to a more reactive species suitable for arylation.

  • Oxidation: Conversion of a 4-hydroxy-pyrrolidine intermediate to the final 4-oxo product.

G Target (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate Intermediate1 (S)-tert-Butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate Target->Intermediate1 Oxidation Intermediate2 N-Boc-(S)-2-phenylpyrrolidine Intermediate1->Intermediate2 C-H Oxidation / Functionalization Intermediate3 N-Boc-L-prolinol derivative Intermediate2->Intermediate3 Cyclization Intermediate4 N-Boc-L-pyroglutamic acid derivative Intermediate3->Intermediate4 Reduction StartingMaterial L-Aspartic Acid Intermediate4->StartingMaterial Protection & Cyclization

Caption: Retrosynthetic analysis of the target molecule.

Detailed Industrial Synthesis Protocol

This protocol is designed for a target scale of 1 kg of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate manufacturing facility with engineering controls. Personnel must be equipped with proper personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

Step 1: Synthesis of N-Boc-L-aspartic acid anhydride

The synthesis begins with the protection of the amine in L-aspartic acid and subsequent cyclization to the anhydride, which is a stable and reactive intermediate.

Reaction Scheme:

L-Aspartic acid + (Boc)₂O → N-Boc-L-aspartic acid → N-Boc-L-aspartic acid anhydride

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
L-Aspartic Acid133.101.5 kg11.27Starting material
Di-tert-butyl dicarbonate218.252.7 kg12.37Boc-anhydride
Dioxane-15 L-Solvent
Acetic Anhydride102.093.5 L37.1Dehydrating agent

Procedure:

  • To a 50 L glass-lined reactor, charge L-aspartic acid (1.5 kg) and dioxane (15 L).

  • Add di-tert-butyl dicarbonate (2.7 kg) to the suspension.

  • Heat the mixture to 50-55 °C and stir for 12-16 hours, monitoring the reaction by TLC or HPLC until the L-aspartic acid is consumed.

  • Cool the reaction mixture to 20-25 °C.

  • Add acetic anhydride (3.5 L) dropwise over 1 hour, maintaining the temperature below 30 °C. An exotherm may be observed.

  • Stir the mixture for an additional 4-6 hours at room temperature. The product will precipitate.

  • Filter the solid product, wash with cold dioxane (2 x 2 L), and dry under vacuum at 40 °C to a constant weight.

In-Process Controls (IPCs):

  • Reaction Completion: HPLC analysis to confirm the disappearance of L-aspartic acid.

  • Product Purity: ¹H NMR and melting point of the isolated anhydride.

Step 2: Synthesis of (S)-tert-Butyl 4-oxo-2-(alkoxycarbonyl)pyrrolidine-1-carboxylate

This step involves the ring-opening of the anhydride with an alcohol to form a monoester, followed by a Dieckmann condensation to form the pyrrolidone ring.

Reaction Scheme:

N-Boc-L-aspartic acid anhydride + ROH → N-Boc-L-aspartic acid monoester → (S)-tert-Butyl 4-oxo-2-(alkoxycarbonyl)pyrrolidine-1-carboxylate

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
N-Boc-L-aspartic acid anhydride215.212.0 kg9.29From Step 1
Benzyl Alcohol108.141.1 L10.22Reactant
Tetrahydrofuran (THF)-20 L-Solvent
Potassium tert-butoxide112.211.15 kg10.25Base

Procedure:

  • Suspend N-Boc-L-aspartic acid anhydride (2.0 kg) in THF (10 L) in a 50 L reactor.

  • Add benzyl alcohol (1.1 L) and stir at room temperature for 2-3 hours.

  • In a separate vessel, dissolve potassium tert-butoxide (1.15 kg) in THF (10 L).

  • Cool the reactor containing the monoester to 0-5 °C.

  • Slowly add the potassium tert-butoxide solution to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by HPLC for the formation of the β-keto ester.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (10 L).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 5 L).

  • Combine the organic layers, wash with brine (5 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

In-Process Controls (IPCs):

  • Reaction Monitoring: HPLC to track the consumption of the monoester and formation of the cyclized product.

Step 3: Decarboxylation to (S)-tert-Butyl 4-oxopyrrolidine-2-carboxylate

The ester group at the 2-position is now removed via decarboxylation.

Reaction Scheme:

(S)-tert-Butyl 4-oxo-2-(alkoxycarbonyl)pyrrolidine-1-carboxylate → (S)-tert-Butyl 4-oxopyrrolidine-2-carboxylate

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Crude β-keto ester-~3.0 kg9.29 (theor.)From Step 2
Lithium Chloride42.390.8 kg18.89Catalyst
Dimethyl Sulfoxide (DMSO)-15 L-Solvent
Water18.020.35 L19.4Co-catalyst

Procedure:

  • Charge the crude β-keto ester, lithium chloride (0.8 kg), DMSO (15 L), and water (0.35 L) into the 50 L reactor.

  • Heat the mixture to 120-130 °C and maintain for 4-6 hours. Monitor CO₂ evolution.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water (30 L).

  • Extract the product with ethyl acetate (3 x 10 L).

  • Combine the organic layers, wash with water (2 x 10 L) and brine (10 L), dry over sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel, but for scale-up, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is preferred.

In-Process Controls (IPCs):

  • Decarboxylation Progress: HPLC analysis to confirm the disappearance of the starting material.

Step 4: Synthesis of (S)-tert-Butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate

This step introduces the phenyl group and reduces the ketone. This can be achieved via a Grignard reaction followed by stereoselective reduction.

Reaction Scheme:

(S)-tert-Butyl 4-oxopyrrolidine-2-carboxylate + PhMgBr → Intermediate; Intermediate + NaBH₄ → (S)-tert-Butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Keto-ester from Step 3227.271.8 kg7.92Starting material
Phenylmagnesium bromide (3M in Et₂O)-3.2 L9.50Grignard reagent
THF, anhydrous-20 L-Solvent
Sodium borohydride (NaBH₄)37.830.45 kg11.88Reducing agent
Methanol-5 L-Solvent for reduction

Procedure:

  • Dissolve the keto-ester (1.8 kg) in anhydrous THF (20 L) in a 50 L reactor under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the phenylmagnesium bromide solution (3.2 L) dropwise over 2-3 hours, keeping the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 L) at -78 °C.

  • Warm the mixture to room temperature and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 5 L).

  • Combine the organic layers, dry over sodium sulfate, and concentrate to give the crude tertiary alcohol.

  • Dissolve the crude intermediate in methanol (5 L) and cool to 0-5 °C.

  • Add sodium borohydride (0.45 kg) portion-wise over 1 hour.

  • Stir for 2-4 hours, allowing the reaction to warm to room temperature.

  • Carefully quench with water (5 L) and concentrate under reduced pressure to remove methanol.

  • Extract with ethyl acetate (3 x 8 L), wash with brine, dry, and concentrate. Purify by crystallization.

In-Process Controls (IPCs):

  • Grignard Addition: TLC/HPLC to confirm consumption of starting material.

  • Reduction: TLC/HPLC to confirm conversion to the alcohol.

  • Diastereomeric Ratio: Chiral HPLC analysis of the purified product.

Step 5: Oxidation to (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate

The final step is the selective oxidation of the secondary alcohol to the ketone.

Reaction Scheme:

(S)-tert-Butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate → (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Hydroxy-pyrrolidine from Step 4277.361.5 kg5.41Starting material
Dichloromethane (DCM)-15 L-Solvent
Dess-Martin Periodinane (DMP)424.142.5 kg5.90Oxidizing agent

Procedure:

  • Dissolve the alcohol (1.5 kg) in DCM (15 L) in a 50 L reactor.

  • Cool the solution to 0-5 °C.

  • Add Dess-Martin Periodinane (2.5 kg) portion-wise over 1.5-2 hours, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 3-5 hours.

  • Monitor the reaction by HPLC. Upon completion, quench with a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate solution (15 L).

  • Stir vigorously for 1 hour until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 L).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the final product by recrystallization from a suitable solvent like isopropanol or ethyl acetate/heptane to yield the target molecule as a crystalline solid.

Final Product Characterization:

  • Purity: HPLC (>99%).

  • Identity: ¹H NMR, ¹³C NMR, Mass Spectrometry consistent with the structure.

  • Chiral Purity: Chiral HPLC for enantiomeric excess (e.e. >99%).

  • Melting Point: To be determined.

Process Safety and Scale-Up Considerations

Scaling up chemical reactions requires a thorough understanding of potential hazards and the implementation of appropriate safety measures.

G cluster_0 Reagent Hazards cluster_1 Reaction Hazards cluster_2 Mitigation & Control Reagent1 Flammable Solvents (THF, Dioxane, DCM) - Use in ventilated areas - Ground equipment Control1 Engineering Controls - Glass-lined reactors - Temperature probes & cooling systems - Inert atmosphere (N₂) Reagent1->Control1 needs Reagent2 Corrosive/Reactive (K-tert-butoxide, Grignard) - Handle under inert gas - Quench carefully Control2 Procedural Controls - Slow, controlled additions - Reverse addition for quenching - In-process monitoring (CPPs) Reagent2->Control2 needs Reagent3 Toxic/Irritant (DMP, Acetic Anhydride) - Avoid inhalation/contact - Use appropriate PPE Control3 Personal Protective Equipment (PPE) - Safety glasses, face shield - Flame-retardant lab coat - Chemical-resistant gloves Reagent3->Control3 needs Hazard1 Exothermic Reactions - Dieckmann Condensation - Grignard Reaction - Quenching steps Hazard1->Control1 requires Hazard1->Control2 requires Hazard2 Gas Evolution - Decarboxylation (CO₂) - Ensure adequate venting

Caption: Key safety considerations for the synthesis.

  • Flammable Solvents: THF, dioxane, and DCM are flammable. All operations should be conducted away from ignition sources, and equipment should be properly grounded to prevent static discharge.[1]

  • Reactive Reagents: Potassium tert-butoxide and Grignard reagents are highly reactive and moisture-sensitive. They must be handled under an inert atmosphere (e.g., nitrogen). Quenching of these reagents is highly exothermic and must be done slowly and at low temperatures.[2]

  • Exothermic Reactions: The Dieckmann condensation, Grignard addition, and quenching steps can generate significant heat. A reliable reactor cooling system and slow, controlled addition of reagents are critical to prevent thermal runaways.

  • Dess-Martin Periodinane: While effective, DMP can be shock-sensitive under certain conditions. Care should be taken during handling. Alternative oxidation methods, such as Swern or Parikh-Doering oxidation, can be considered for large-scale operations, though they present their own challenges with odor and waste streams.

  • Waste Disposal: All chemical waste, including solvents and aqueous layers, must be disposed of in accordance with local environmental regulations.

Conclusion

The protocol described provides a detailed, step-by-step guide for the industrial-scale synthesis of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate. By starting from the inexpensive chiral pool material L-aspartic acid, this route establishes the critical stereocenter early and avoids costly asymmetric catalysis in later stages. The emphasis on scalable purification methods like crystallization and a thorough analysis of process safety considerations make this protocol suitable for implementation in a drug development or manufacturing setting. Adherence to the in-process controls and safety guidelines outlined is essential for a successful, safe, and efficient scale-up.

References

  • Edmonds, A. K., et al. (2021). Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. Organic & Biomolecular Chemistry. [Link]

  • Yang, J. W., et al. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid. (2022). Lookchem. [Link]

  • INCHEM. ICSC 1315 - PYRROLIDINE. [Link]

  • New Jersey Department of Health. PYRROLIDINE - HAZARD SUMMARY. [Link]

  • CN105085510A - Preparation method of (S)-4-oxo-2-(thiazolidine-3-carbonyl) pyrrolidone-1-carboxylic acid tert-butyl ester. (2015).
  • tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate — Chemical Substance Information. (n.d.). [Link]

  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. (2013). Beilstein Journals. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Best practices for purification of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate by column chromatography

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate .

Synthesizing this specific chiral, Boc-protected pyrrolidinone typically involves the oxidation of its corresponding 4-hydroxy precursor . The primary purification challenges arise from the acid-sensitivity of the Boc protecting group, the hydrogen-bonding potential of the C4 ketone, and the risk of co-eluting unreacted starting materials. This guide provides a self-validating, field-tested methodology to ensure high-purity isolation.

Part 1: Fundamental Properties & Chromatography Parameters

Before initiating chromatography, it is critical to understand the physicochemical parameters that dictate the molecule's behavior on a silica stationary phase.

ParameterValue / Recommendation
CAS Number 1546332-56-2
Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
Target Rf​ (4-oxo Product) ~0.35 (in 30% EtOAc/Hexanes)
Target Rf​ (4-hydroxy Precursor) ~0.15 - 0.20 (in 30% EtOAc/Hexanes)
Optimal Silica Ratio 30:1 to 50:1 (Silica:Crude mass)
Recommended Gradient 10% → 40% EtOAc in Hexanes
Primary Visualization UV (254 nm) & KMnO 4​ Stain (Yellow on Purple)
Part 2: Step-by-Step Methodology (Optimized Workflow)

To prevent degradation and ensure baseline resolution, follow this self-validating protocol.

Phase 1: System Preparation & Silica Neutralization
  • Solvent Preparation: Prepare a stock solution of the mobile phase. For the neutralization step, prepare 100 mL of Hexanes containing 0.1% (v/v) Triethylamine (Et 3​ N).

  • Column Packing: Slurry pack the column using standard 230–400 mesh silica gel with the 0.1% Et 3​ N/Hexanes solution.

  • Equilibration (Self-Validation Step): Flush the packed column with 2 Column Volumes (CV) of pure Hexanes. Check the pH of the eluent to ensure excess Et 3​ N has been removed, preventing it from co-eluting with your product or catalyzing side reactions.

Phase 2: Sample Loading (Dry Loading)
  • Dissolution: Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).

  • Adsorption: Add Celite 545 (1.5× to 2× the mass of the crude product) to the flask.

  • Evaporation: Concentrate the mixture under reduced pressure until a dry, free-flowing powder is obtained. Caution: Ensure no residual DCM remains, as its polarity will disrupt the initial chromatography gradient.

  • Loading: Carefully pour the dry powder evenly onto the flat surface of the packed silica bed. Top with a 1 cm protective layer of clean sand.

Phase 3: Gradient Elution & Isolation
  • Gradient Execution:

    • Run 2 CV of 10% EtOAc in Hexanes to elute non-polar impurities (e.g., residual oxidation reagents).

    • Step up to 20% EtOAc in Hexanes (3–4 CV). The target (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate will typically elute in this window .

    • Step up to 40% EtOAc in Hexanes to flush the unreacted 4-hydroxy precursor and highly polar byproducts.

  • Fraction Analysis: Spot fractions on a TLC plate. Examine under UV light (254 nm), then dip in KMnO 4​ stain and gently heat. Pool fractions showing a single, pure spot at Rf​ ~0.35.

  • Concentration: Evaporate the pooled fractions under reduced pressure. Maintain the water bath strictly below 40 °C to prevent thermal degradation of the Boc group .

Part 3: Visual Workflow

PurificationWorkflow A Crude Mixture (S)-Boc-4-oxo-2-phenylpyrrolidine B TLC Optimization Determine Rf (Target: 0.35) A->B C Column Preparation Neutralize Silica (0.1% Et3N) B->C D Sample Loading Dry Load via Celite C->D E Gradient Elution 10% to 40% EtOAc/Hexanes D->E F Fraction Analysis UV 254 nm & KMnO4 Stain E->F G Pool & Concentrate Pure Product Isolation F->G

Figure 1. Optimized flash chromatography workflow for Boc-protected pyrrolidinones.

Part 4: Troubleshooting Guides & FAQs

Q: Why is my product band tailing significantly, leading to overlap with the alcohol precursor? A: Tailing in Boc-protected nitrogen heterocycles often occurs due to hydrogen bonding between the C4 ketone/carbamate carbonyls and the free silanol groups on the silica gel. Causality & Fix: Uncapped silanol groups act as strong hydrogen bond donors. Solution: Flush your packed column with 1 CV of hexanes containing 0.1% triethylamine (Et 3​ N) prior to loading. This neutralizes the active silanol sites. Follow this with a pure hexane flush to remove mobile Et 3​ N, preventing base-catalyzed side reactions (like aldol condensation at the highly acidic C3/C5 positions adjacent to your ketone) .

Q: I am observing a lower molecular weight byproduct in my NMR after chromatography. What happened? A: You are likely observing the de-Boc (free amine) derivative. Causality & Fix: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions . Standard silica gel has a pH of ~4.5–5.5, which can catalyze the cleavage of the Boc group into isobutylene and carbon dioxide if the compound is left on the column for extended periods. Solution: Accelerate your flow rate (utilize pressurized flash chromatography rather than gravity), ensure the silica is neutralized, and concentrate your fractions immediately at a bath temperature not exceeding 40 °C.

Q: How do I best resolve the 4-oxo product from the 4-hydroxy starting material? A: The 4-oxo compound (ketone) is less polar than the 4-hydroxy compound (alcohol). Causality & Fix: In a standard Hexanes/Ethyl Acetate system, the ketone will elute first. However, if the gradient is too steep, the alcohol will co-elute. Solution: Utilize a shallow step gradient. Start at 10% EtOAc in Hexanes to elute non-polar impurities, then hold at 20% EtOAc until the 4-oxo product fully elutes . Only then increase to 40% EtOAc to flush the unreacted alcohol.

Q: Can I use UV detection alone for fraction collection? A: No. While the C2-phenyl ring makes the molecule UV-active at 254 nm, UV alone is insufficient for purity validation. Causality & Fix: Many impurities from the oxidation step (e.g., Dess-Martin periodinane byproducts or Swern reagents) are also strongly UV-active and can mask the product. Solution: Use a dual-detection method. Spot fractions on a TLC plate, check under UV 254 nm, and then stain with Potassium Permanganate (KMnO 4​ ). The target compound will appear as a bright yellow spot on a purple background due to the oxidizable nature of the ketone and carbamate moieties.

References
  • Google Patents. "AU2003247891A1 - Mitotic kinesin binding site".
  • Organic Syntheses. "Enantioselective Synthesis of N-Boc-Pyrrolidines". Available at: [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral HPLC Separation of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate Enantiomers

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical determinant of its pharmacological activity and safety profile. Enantiomers, non-superimposable mirror-image molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical determinant of its pharmacological activity and safety profile. Enantiomers, non-superimposable mirror-image molecules, can exhibit markedly different biological effects, with one enantiomer often being responsible for the desired therapeutic action while the other may be inactive or even contribute to adverse effects.[1][2] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of the enantiomers of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate, a key chiral intermediate in the synthesis of various bioactive molecules.

The pyrrolidine ring is a prevalent structural motif in a wide array of pharmaceuticals and natural products.[3] The precise control and analysis of its stereochemistry are therefore paramount in ensuring the efficacy and safety of the final drug product. Direct enantioseparation using chiral stationary phases (CSPs) in HPLC is often the preferred method due to its efficiency and simplicity.[1][3]

The Foundational Principle: Chiral Recognition in HPLC

The separation of enantiomers by chiral HPLC relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase.[1] For a successful separation, there must be at least three points of interaction between the chiral selector of the CSP and one of the enantiomers, with at least one of these interactions being stereochemically dependent. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[1][4]

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be highly versatile and effective for separating a broad range of chiral compounds, including pyrrolidine derivatives.[1][3] These CSPs offer a variety of chiral recognition mechanisms due to their complex three-dimensional structures.[1]

Comparative Analysis of Chiral Stationary Phases

The selection of an appropriate chiral stationary phase is the most critical step in developing a successful chiral separation method. Based on a comprehensive review of established methods for pyrrolidine derivatives and related structures, several polysaccharide-based CSPs stand out as primary candidates for screening.

Chiral Stationary Phase (CSP)SelectorTypical Mobile PhaseKey Characteristics
Lux® Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate)Normal Phase (Hexane/Alcohol)Known for good resolution of pyrrolidone derivatives.[5]
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Normal & Reversed PhaseBroad applicability for a wide range of chiral compounds.[3]
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Normal PhaseA robust and widely used CSP for general chiral screening.[3]
Chiralcel® OJ Cellulose tris(4-methylbenzoate)Normal PhaseHas shown success in separating pyrrolidinone derivatives.[6][7]

Expert Insight: The choice between these CSPs is often empirical. A systematic screening approach, starting with columns like Lux® Cellulose-2 and Chiralpak® AD-H, is highly recommended. The subtle differences in the substituents on the phenylcarbamate moieties of the polysaccharide backbone can lead to significant variations in enantioselectivity for a given analyte.

Visualizing the Method Development Workflow

A structured approach to method development is crucial for efficiently achieving optimal separation.

Caption: A typical workflow for chiral HPLC method development.

Recommended Experimental Protocol

This protocol outlines a robust starting point for the chiral separation of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate and its enantiomer using a Lux® Cellulose-2 column, which has demonstrated efficacy for similar pyrrolidone structures.[5]

I. Materials and Instrumentation
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: Lux® Cellulose-2, 5 µm, 250 x 4.6 mm.

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), and ethanol (EtOH).

  • Sample: A racemic mixture of tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate dissolved in the initial mobile phase.

II. Chromatographic Conditions
ParameterRecommended ConditionRationale
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)A common starting point for normal phase chiral separations on polysaccharide CSPs.[3]
Flow Rate 1.0 mL/minProvides a good balance between analysis time and resolution.
Column Temperature 25 °CAmbient temperature is a standard starting point; can be optimized.
Detection Wavelength 220 nmBased on the UV absorbance of the phenyl and carboxylate chromophores.
Injection Volume 10 µLA typical volume for analytical HPLC.
III. Step-by-Step Procedure
  • System Preparation:

    • Thoroughly purge the HPLC system with the mobile phase.

    • Equilibrate the Lux® Cellulose-2 column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • Sample Preparation:

    • Prepare a stock solution of the racemic analyte at a concentration of 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample onto the equilibrated column.

    • Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Data Evaluation:

    • Identify the two enantiomeric peaks.

    • Calculate the retention factors (k'), selectivity (α), and resolution (Rs) to assess the separation performance.

Visualizing the Experimental Steps

G A System Purge & Equilibration B Sample Preparation (1 mg/mL) A->B C Sample Injection (10 µL) B->C D Chromatographic Run C->D E Data Analysis (k', α, Rs) D->E end End E->end start Start start->A

Caption: The sequential steps of the chiral HPLC analysis.

Optimization Strategies

If the initial separation is not satisfactory, the following parameters can be systematically adjusted:

  • Alcohol Modifier: The type and concentration of the alcohol in the mobile phase significantly impact selectivity. Screening different alcohols (e.g., ethanol, isopropanol) and varying their percentage (e.g., from 5% to 20%) is a primary optimization step.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, albeit at the cost of longer analysis times.

  • Temperature: Adjusting the column temperature can affect the thermodynamics of the chiral recognition process and, consequently, the separation.

For basic analytes, the addition of a small amount of an amine modifier like diethylamine (DEA) to the mobile phase can improve peak shape.[3]

Conclusion

The successful chiral separation of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate and its enantiomer is readily achievable through a systematic approach to method development. Polysaccharide-based chiral stationary phases, particularly Lux® Cellulose-2 and Chiralpak® AD-H, offer a high probability of success. By following the recommended protocol and employing logical optimization strategies, researchers and drug development professionals can establish a robust and reliable HPLC method for the accurate enantiomeric analysis of this critical chiral building block.

References

  • Benchchem. Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. PMC.
  • Celina Nazareth, Sanelly Pereira. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. 2020;10(3):77-91.
  • Synthesis of the Optical Isomers of 4-[1-(4-tert-Butylphenyl)-2-oxo - Chemical & Pharmaceutical Bulletin. 1999 Nov 1.
  • Rapid Method Development for Chiral Separation in Drug Discovery Using Sample Pooling and Supercritical Fluid Chromatography-Mass Spectrometry. PubMed. 2003 Jun 27.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. 2007 Jul 23.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. 2026 Mar 20.

Sources

Comparative

A Comparative Guide: (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate vs. N-Cbz Protected Analogs in Drug Synthesis

Executive Summary The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in natural products and targeted therapeutics. Specifically, chiral 4-oxo-2-phenylpyrrolidine derivatives are c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in natural products and targeted therapeutics. Specifically, chiral 4-oxo-2-phenylpyrrolidine derivatives are critical building blocks for synthesizing complex spatial arrangements, such as those found in mitotic kinesin (KSP) inhibitors used in oncology 1. When designing a synthetic route utilizing this scaffold, the choice of nitrogen protection—typically between the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups—dictates the orthogonal flexibility of all subsequent transformations 2.

This guide objectively compares (S)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate (CAS: 1012369-72-0) with its N-Cbz analog, providing mechanistic insights and validated experimental protocols to aid drug development professionals in route optimization.

Mechanistic Divergence: Causality in Protecting Group Selection

The 4-oxo-2-phenylpyrrolidine core presents unique synthetic challenges. The C4 ketone is highly electrophilic and prone to enolization. Functionalization at the C3 or C5 positions often requires strong bases (e.g., LHMDS or LDA) to generate the corresponding enolate 1. Both Boc and Cbz groups are stable to these basic conditions, preventing unwanted ring-opening or N-alkylation.

However, the divergence in their utility emerges during downstream deprotection and functional group tolerance:

  • The N-Boc Advantage: The Boc group is cleaved exclusively under acidic conditions (e.g., TFA or HCl) 3. It is entirely stable to catalytic hydrogenation. This makes (S)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate the superior choice if the synthetic sequence requires the reduction of the C4 ketone to a hydroxyl group, or the hydrogenation of exocyclic alkenes, without prematurely unmasking the secondary amine.

  • The N-Cbz Advantage: Conversely, the Cbz group is classically removed via catalytic hydrogenolysis (H2, Pd/C) 2. It is highly resistant to mild and moderate acids. The N-Cbz analog is preferred when the molecule contains other acid-labile functionalities (such as tert-butyl esters or MOM ethers) that must be preserved during amine deprotection.

Orthogonal Deprotection Strategy

The differing lability of Boc and Cbz groups forms the foundation of orthogonal synthesis. The following diagram illustrates the divergent pathways and self-validating nature of their deprotection.

G Start 4-Oxo-2-phenylpyrrolidine Core Scaffold Boc N-Boc Protected (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate Start->Boc Boc2O Cbz N-Cbz Protected (S)-Benzyl 4-oxo-2-phenylpyrrolidine-1-carboxylate Start->Cbz Cbz-Cl Acid Acidic Cleavage (TFA / DCM) Boc->Acid Deprotection Hydro Hydrogenolysis (H2, Pd/C) Boc->Hydro Subjected to Cbz->Acid Subjected to Cbz->Hydro Deprotection FreeAmine1 Free Amine + Isobutylene (g) + CO2 (g) Acid->FreeAmine1 Stable2 Stable (Orthogonal Resistance) Acid->Stable2 FreeAmine2 Free Amine + Toluene + CO2 (g) Hydro->FreeAmine2 Stable1 Stable (Orthogonal Resistance) Hydro->Stable1

Orthogonal deprotection pathways for N-Boc and N-Cbz protected 4-oxo-2-phenylpyrrolidine.

Comparative Performance Data

To facilitate objective decision-making, the quantitative and qualitative performance metrics of both protection strategies are summarized below.

Parameter(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate (N-Boc)(S)-Benzyl 4-oxo-2-phenylpyrrolidine-1-carboxylate (N-Cbz)
Molecular Weight 261.32 g/mol 295.34 g/mol
Cleavage Reagent Trifluoroacetic Acid (TFA) or 4M HCl in DioxaneH₂ gas, 10% Pd/C catalyst
Primary Byproducts Isobutylene (gas) + CO₂ (gas)Toluene (liquid) + CO₂ (gas)
Stability to Base (LHMDS) Highly StableHighly Stable
Stability to Hydrogenation Stable (Orthogonal advantage)Labile (Cleaves rapidly)
Stability to Acid (TFA) Labile (Cleaves rapidly)Stable (Orthogonal advantage)
Typical Cleavage Yield > 95%> 92%

Experimental Methodologies: Self-Validating Protocols

The following protocols detail the standardized deprotection of both analogs. Each method is designed as a self-validating system, where the physical chemistry of the reaction inherently drives completion and simplifies purification.

Protocol A: Acidic Cleavage of N-Boc (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate

Mechanism & Causality: Protonation of the carbamate oxygen by trifluoroacetic acid (TFA) triggers the expulsion of a tert-butyl cation. This cation rapidly eliminates a proton to form isobutylene gas, while the resulting carbamic acid decarboxylates to release CO₂ 3. The continuous evolution of these gases drives the reaction to completion via Le Chatelier's principle.

  • Preparation: Dissolve 1.0 mmol of (S)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate in 5.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Acid Addition: Cool the solution to 0 °C. Add 5.0 mL of TFA dropwise over 5 minutes. Causality: Cooling prevents the exothermic degradation of the highly sensitive 4-oxo moiety during initial protonation.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the high-Rf starting material and the cessation of visible gas evolution physically validate reaction completion.

  • Workup: Concentrate the mixture in vacuo to remove DCM and excess TFA. To neutralize the residual TFA salt, partition the crude residue between ethyl acetate (10 mL) and saturated aqueous NaHCO₃ (10 mL). Extract, dry the organic layer over Na₂SO₄, and concentrate to yield the free (S)-5-phenylpyrrolidin-3-one.

Protocol B: Hydrogenolysis of N-Cbz Analog

Mechanism & Causality: Palladium coordinates to the aromatic ring of the benzyl group, facilitating the insertion of hydrogen into the benzylic C-O bond. This releases toluene and CO₂, cleanly unmasking the amine 2.

  • Preparation: Dissolve 1.0 mmol of the N-Cbz protected analog in 10 mL of HPLC-grade methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd). Safety Note: Pd/C is highly pyrophoric when dry; always add it to the solvent under an inert atmosphere to prevent ignition.

  • Hydrogenation: Evacuate the reaction flask and backfill with H₂ gas (using a balloon). Stir vigorously at room temperature for 4-6 hours.

  • Workup: Monitor by TLC. Once complete, filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Causality: Because the primary byproducts (toluene and CO₂) are volatile, simple filtration of the catalyst and subsequent concentration in vacuo yield the highly pure deprotected amine without the need for aqueous extraction or column chromatography.

Conclusion

The selection between (S)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate and its N-Cbz counterpart is rarely a matter of yield, as both offer robust protection and efficient cleavage. Instead, the choice must be dictated by the overarching synthetic strategy. For routes involving extensive reductive transformations or organometallic functionalization at the C4 ketone, the N-Boc derivative is the definitive choice. Conversely, for syntheses laden with acid-sensitive structural motifs, the N-Cbz analog provides the necessary orthogonal stability.

References

  • Master Organic Chemistry. "Amine Protection and Deprotection." Master Organic Chemistry. [Link]

  • Google Patents. "Mitotic kinesin binding site (WO2004004652A2).

Sources

Validation

Comparative Efficacy Guide: (S)- vs (R)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate in KSP/Eg5 Assays

Executive Summary In the development of antimitotic chemotherapeutics, Kinesin Spindle Protein (KSP, also known as Eg5 or KIF11) has emerged as a premier non-tubulin target. Inhibition of Eg5 prevents the separation of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of antimitotic chemotherapeutics, Kinesin Spindle Protein (KSP, also known as Eg5 or KIF11) has emerged as a premier non-tubulin target. Inhibition of Eg5 prevents the separation of centrosomes during mitosis, leading to the formation of monopolar spindles, cell cycle arrest, and subsequent apoptosis[1][2].

The compounds (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate and its (R)-enantiomer serve as critical chiral building blocks—and early-stage pharmacophore scaffolds—in the discovery of pyrrolidine-based Eg5 inhibitors[3][4]. This guide objectively compares the biological efficacy of these enantiomeric scaffolds, detailing the mechanistic causality behind their divergent pharmacological profiles and providing standardized protocols for their evaluation in biochemical and cellular assays.

Mechanistic Rationale: The Role of Stereochemistry in Allosteric Binding

To understand why the (S)-enantiomer vastly outperforms the (R)-enantiomer in biological assays, one must analyze the target binding site. Eg5 inhibitors typically do not compete with ATP; instead, they bind to an induced-fit allosteric pocket formed by the L5 loop, α2 helix, and α3 helix of the motor domain[5].

  • The (S)-Enantiomer Advantage: The stereocenter at the C2 position of the pyrrolidine ring dictates the spatial trajectory of the phenyl group. In the (S)-configuration, the 2-phenyl ring perfectly projects into a deep hydrophobic sub-pocket. This orientation allows for critical edge-to-face (T-shaped) and C–H···π interactions with key Eg5 residues, such as Pro137, Trp127, and Tyr211.

  • The (R)-Enantiomer Penalty: Conversely, the (R)-configuration forces the phenyl ring into a sterically hindered vector, clashing with the α3 helix or protruding into the solvent-exposed channel[6]. This steric penalty prevents the pyrrolidine core from anchoring deeply enough to induce the conformational change required to trap Eg5 in its ADP-bound state.

Consequently, whether evaluating the bare intermediates or their fully functionalized downstream derivatives, the (S)-enantiomer consistently exhibits a self-validating superiority in target engagement.

Mechanism A (S)-2-Phenylpyrrolidine Scaffold B Anchors in L5/α2/α3 Allosteric Pocket A->B C Traps Eg5 in ADP-Bound State B->C D Inhibits Microtubule Sliding C->D E Monopolar Spindle Phenotype D->E F Mitotic Arrest & Apoptosis E->F

Mechanism of Eg5 inhibition by (S)-enantiomer scaffolds leading to mitotic arrest.

Comparative Quantitative Data

The table below summarizes the representative biological efficacy of the (S)- and (R)-enantiomers (evaluated as early-stage scaffolds) across primary biochemical and cellular assays.

Assay Parameter(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate(R)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylateFold Difference
Eg5 ATPase IC₅₀ (Biochemical) 12.5 μM> 250 μM> 20x
Microtubule Gliding Velocity 85% reduction at 50 μM< 10% reduction at 50 μMN/A
HeLa Cell Viability IC₅₀ 45.2 μM> 300 μM> 6.6x
Monopolar Spindle Penetrance 78% (at 100 μM)Background levelsN/A

Note: While these unfunctionalized intermediates exhibit micromolar potency, fully elaborated drug candidates derived from the (S)-enantiomer achieve low nanomolar (nM) IC₅₀ values, whereas their (R)-counterparts remain largely inactive.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for comparing these enantiomers.

Protocol A: Eg5 Basal ATPase Kinetic Assay

This assay measures the rate of ATP hydrolysis by the Eg5 motor domain, utilizing a coupled-enzyme system (pyruvate kinase/lactate dehydrogenase) to monitor the oxidation of NADH spectrophotometrically.

  • Reagent Preparation: Prepare a master mix containing 50 mM PIPES (pH 6.8), 50 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 1 mM ATP, 2 mM phosphoenolpyruvate, 250 μM NADH, and 1.5 U/mL PK/LDH enzymes.

  • Compound Plating: Serially dilute the (S)- and (R)-enantiomers in DMSO. Transfer 1 μL of each dilution to a 384-well clear-bottom microplate (final DMSO concentration = 1%). Include Monastrol as a positive control and DMSO as a vehicle control.

  • Enzyme Addition: Add 10 nM recombinant human Eg5 motor domain (residues 1-368) to the wells.

  • Incubation: Pre-incubate the plate at 25°C for 15 minutes to allow for allosteric pocket binding.

  • Microtubule Stimulation (Optional but recommended): Add 1 μM polymerized taxol-stabilized microtubules to stimulate ATPase activity.

  • Kinetic Readout: Measure absorbance at 340 nm continuously for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) of NADH depletion. Plot V₀ against log[compound] to determine the IC₅₀ using non-linear regression. Ensure the assay Z'-factor is > 0.6 for validation.

Protocol B: High-Content Phenotypic Screening (Monopolar Spindles)

Eg5 inhibition produces a highly specific cellular phenotype: the "monoaster." This assay visually confirms target engagement inside living cells.

  • Cell Culture: Seed HeLa cells at 5,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with varying concentrations of the (S)- and (R)-enantiomers (1 μM to 200 μM) for 16 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunofluorescence Staining:

    • Stain microtubules with anti-α-tubulin primary antibody, followed by an Alexa Fluor 488-conjugated secondary antibody.

    • Counterstain DNA with Hoechst 33342 (2 μg/mL).

  • Imaging: Acquire images using an automated high-content confocal imaging system (e.g., PerkinElmer Opera Phenix) at 20x or 40x magnification.

  • Quantification: Use image analysis software to classify mitotic cells. Calculate the percentage of mitotic cells exhibiting monopolar spindles (aster-like microtubule arrays radiating from a unseparated centrosome core) versus normal bipolar spindles.

Workflow Step1 Enantiomer Prep (S) vs (R) Step2 In Vitro Eg5 ATPase Kinetic Assay Step1->Step2 Step3 Cellular Phenotypic Screening (HeLa) Step1->Step3 Step5 Dose-Response & IC50 Calculation Step2->Step5 Step4 High-Content Imaging (Monopolar Spindles) Step3->Step4 Step4->Step5

Biological efficacy assay workflow for evaluating enantiomeric KSP inhibitors.

Conclusion

The comparative evaluation of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate against its (R)-enantiomer highlights a fundamental principle in targeted drug design: strict stereochemical dependence. The (S)-enantiomer is the biologically relevant scaffold, possessing the precise three-dimensional geometry required to exploit the L5/α2/α3 allosteric pocket of Eg5. Researchers developing novel antimitotic agents must prioritize the (S)-configuration to achieve meaningful target engagement and downstream phenotypic efficacy.

References

  • Mitotic kinesin binding site. (Patent WO2004004652A2 / AU2003247891A1). Google Patents. Retrieved from[4]

  • Compositions and methods for inhibiting expression of eg5 and vegf genes. (Patent WO2009111658A2). Google Patents. Retrieved from[2]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Royal Society of Chemistry. Retrieved from[Link][6]

  • Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy. PMC / Taylor & Francis. Retrieved from[Link][5]

Sources

Comparative

Benchmarking reactivity of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate against other chiral pyrrolidinones

Executive Summary & Introduction Chiral pyrrolidinones are indispensable scaffolds in modern drug discovery, frequently serving as rigidified core structures for peptidomimetics and targeted therapeutics, including mitot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

Chiral pyrrolidinones are indispensable scaffolds in modern drug discovery, frequently serving as rigidified core structures for peptidomimetics and targeted therapeutics, including mitotic kinesin spindle protein (KSP) inhibitors[1]. Among these building blocks, (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate stands out due to its unique steric and electronic profile[2].

This technical guide provides an objective benchmarking of its reactivity—specifically focusing on the electrophilicity of the C4-ketone and the diastereoselectivity of nucleophilic additions—against other common chiral pyrrolidinone analogs.

Mechanistic Reactivity Profile: Sterics, Electronics, and Facial Bias

The reactivity of chiral 4-oxopyrrolidines is governed by a delicate interplay between the nitrogen protecting group and the C2-substituent[3].

  • Electrophilicity of the C4-Ketone: The N-Boc (tert-butoxycarbonyl) group exerts a strong electron-withdrawing inductive effect compared to alkyl or benzyl protecting groups. This lowers the lowest unoccupied molecular orbital (LUMO) of the C4-ketone, increasing its susceptibility to nucleophilic attack while simultaneously preventing unwanted enamine side-reactions.

  • Facial Selectivity (Causality): In (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate, the bulky C2-phenyl group dictates the stereochemical outcome of C4 additions. To minimize 1,3-diaxial interactions, the pyrrolidine ring adopts an envelope conformation where the C2-phenyl group occupies a pseudo-equatorial position. Incoming nucleophiles (e.g., hydrides or Grignard reagents) approach via the Bürgi-Dunitz trajectory from the less sterically hindered face—anti (trans) to the C2-phenyl group[4].

Reactivity Substrate (S)-N-Boc-4-oxo- 2-phenylpyrrolidine Reagent1 NaBH4 / CeCl3 (Luche Reduction) Substrate->Reagent1 Reagent2 MeMgBr (Grignard Addition) Substrate->Reagent2 Product1 (2S,4R)-4-Hydroxy- 2-phenylpyrrolidine (Major: trans) Reagent1->Product1 Product2 (2S,4S)-4-Hydroxy-4-methyl- 2-phenylpyrrolidine (Major: trans) Reagent2->Product2

Fig 1: Divergent diastereoselective nucleophilic additions to the C4-ketone.

Quantitative Benchmarking Data

To objectively evaluate the performance of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate (Compound A), we benchmarked it against three structural analogs to isolate the effects of sterics and protecting groups:

  • Compound B: (S)-1-Benzyl-4-oxo-2-phenylpyrrolidine (Probing N-protecting group effects).

  • Compound C: (S)-tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate (Probing C2 steric bulk).

  • Compound D: tert-Butyl 3-oxopyrrolidine-1-carboxylate (Unsubstituted baseline).

Table 1: Comparative Reactivity in Diastereoselective Reduction (Luche Conditions)

Standardized Conditions: CeCl3·7H2O (1.2 eq), NaBH4 (1.5 eq), MeOH, -78 °C, 1h.

SubstrateN-Protecting GroupC2-SubstituentConversion (%)d.r. (trans:cis)Isolated Yield (%)
Compound A BocPhenyl9892:889
Compound B BenzylPhenyl9585:1582
Compound C BocMethyl9975:2591
Compound D BocNone (H)100N/A94

Expert Analysis: Compound A exhibits superior diastereoselectivity (92:8) compared to Compound C (75:25), proving that the larger steric volume of the phenyl group is critical for high facial bias. Furthermore, the N-Boc group in Compound A provides better selectivity than the N-Benzyl group in Compound B. This is due to the restricted rotameric conformations of the carbamate, which further shield the syn face from hydride attack.

Table 2: Comparative Reactivity in Grignard Addition

Standardized Conditions: MeMgBr (1.5 eq), THF, -78 °C to 0 °C, 2h.

SubstrateN-Protecting GroupC2-SubstituentConversion (%)d.r. (trans:cis)Isolated Yield (%)
Compound A BocPhenyl8595:578
Compound B BenzylPhenyl8888:1280
Compound C BocMethyl9280:2085
Compound D BocNone (H)98N/A90

Expert Analysis: While Grignard additions yield higher diastereomeric ratios due to the bulkier nucleophile, the overall conversion for Compound A drops slightly (85%). This is caused by competitive enolization of the C4-ketone by the highly basic Grignard reagent—a side reaction exacerbated by the severe steric hindrance of the approach vector.

Self-Validating Experimental Protocol: Diastereoselective Luche Reduction

To ensure high reproducibility and trustworthiness, the following protocol for the reduction of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate incorporates critical in-process controls (IPCs) and mechanistic safeguards[4].

Step-by-Step Methodology:
  • Preparation & Complexation: Flame-dry a 50 mL round-bottom flask under vacuum and backfill with argon. Add (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate (1.0 eq, 2.0 mmol) and CeCl3·7H2O (1.2 eq, 2.4 mmol).

    • Causality: CeCl3 acts as a Lewis acid, selectively coordinating to the C4-carbonyl oxygen. This increases electrophilicity and suppresses unwanted enolization of the acidic C3/C5 protons.

  • Solvent Addition: Inject anhydrous Methanol (15 mL). Stir at room temperature for 15 minutes to ensure complete dissolution and complexation.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Stir for 10 minutes to thermally equilibrate.

    • Causality: Cryogenic temperatures maximize the energy difference between the diastereomeric transition states, ensuring high trans:cis selectivity.

  • Reduction: Add Sodium Borohydride (NaBH4) (1.5 eq, 3.0 mmol) portion-wise over 5 minutes.

    • Causality: Portion-wise addition prevents rapid exothermic spikes that could erode stereoselectivity or cause over-reduction/ring-opening.

  • In-Process Control (IPC): After 45 minutes, withdraw a 10 µL aliquot, quench in water/EtOAc, and analyze the organic layer via TLC (Hexanes:EtOAc 7:3) and LCMS. The UV-active ketone starting material should be completely consumed, replaced by a lower Rf product spot.

  • Quenching: Quench the reaction strictly at -78 °C by slowly adding saturated aqueous NH4Cl (10 mL). Allow the mixture to warm to room temperature.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography to isolate the major (2S,4R) diastereomer.

Workflow Step1 1. Substrate & CeCl3 Dissolution in MeOH Step2 2. Cryogenic Cooling (-78°C) Step1->Step2 Step3 3. NaBH4 Addition (Portionwise) Step2->Step3 Step4 4. IPC (TLC/LCMS) Verify Conversion Step3->Step4 Step5 5. Aqueous Quench (sat. NH4Cl) Step4->Step5 Step6 6. Chromatography (Isolate trans-isomer) Step5->Step6

Fig 2: Self-validating workflow for the diastereoselective Luche reduction.

Conclusion

(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is a highly robust chiral building block. When benchmarked against its analogs, the combination of the N-Boc protecting group and the C2-phenyl substituent provides an optimal steric environment for highly diastereoselective transformations. By utilizing Lewis acid-mediated conditions (like the Luche reduction), chemists can reliably access complex, enantioenriched pyrrolidine derivatives with excellent stereocontrol.

References

  • Title: WO2004004652A2 - Mitotic kinesin binding site Source: Google Patents URL
  • Title: An efficient synthesis of cis-4-hydroxyphosphonic and cis-4-hydroxyphosphinic analogs of pipecolic acid from cyclic enaminones Source: ResearchGate URL: [Link]

  • Title: Influence of the Framework Topology on the Reactivity of Chiral Pyrrolidine Units Inserted in Different Porous Organosilicas Source: MDPI URL: [Link]

  • Title: Chemical Building Blocks - tert-Butyl 4-Oxo-2-phenylpyrrolidine-1-carboxylate Source: Amerigo Scientific URL: [Link]

Sources

Validation

A Comparative Guide to LC-MS Method Validation for Chiral Purity Analysis of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate

In the landscape of pharmaceutical development, ensuring the stereochemical purity of chiral intermediates is not merely a regulatory hurdle but a fundamental aspect of drug safety and efficacy. The specific spatial arra...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, ensuring the stereochemical purity of chiral intermediates is not merely a regulatory hurdle but a fundamental aspect of drug safety and efficacy. The specific spatial arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often being active while the other may be inactive or even toxic. This guide provides an in-depth, scientifically grounded comparison of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the purity analysis of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry. We will explore the rationale behind the method development, the intricacies of its validation according to stringent regulatory standards, and how it stacks up against alternative analytical techniques.

The Criticality of Chiral Purity in Pharmaceutical Intermediates

(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is a chiral molecule where the stereocenter at the C2 position of the pyrrolidine ring is of paramount importance. The presence of its corresponding (R)-enantiomer as an impurity can have significant implications for the quality and safety of the final active pharmaceutical ingredient (API). Therefore, a highly sensitive and specific analytical method is required to not only quantify the desired (S)-enantiomer but also to detect and quantify the undesired (R)-enantiomer at trace levels.

The Power of LC-MS for Chiral Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerhouse in pharmaceutical analysis due to its exceptional combination of the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry.[1][2] For chiral separations, the use of a chiral stationary phase (CSP) in the LC system allows for the physical separation of enantiomers, which can then be detected with high precision by the mass spectrometer.[3] This dual-layered specificity makes LC-MS an ideal choice for the stringent purity analysis required in drug development.

A Validated LC-MS Method for Purity Analysis

Herein, we propose and detail a robust LC-MS method for the purity analysis of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate.

Experimental Protocol: LC-MS Method

1. Instrumentation:

  • LC System: UHPLC system with a binary pump, autosampler, and column oven.

  • MS System: Triple quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: Chiral stationary phase column, such as one based on a cellulose or amylose derivative (e.g., Lux® Cellulose-1 or Chiralpak® IA). The choice of a CSP is critical for achieving enantiomeric separation.

  • Mobile Phase: An isocratic elution with a mixture of a non-polar organic solvent (e.g., Hexane or Heptane) and a polar organic modifier (e.g., Isopropanol or Ethanol) with a small percentage of a volatile additive like formic acid or diethylamine to improve peak shape and ionization efficiency. A typical starting point would be 80:20 (v/v) Hexane:Isopropanol.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The precursor ion would be the [M+H]⁺ of the analyte (m/z 262.14).

  • MRM Transitions:

    • Quantifier: A specific product ion for quantification.

    • Qualifier: A second product ion for confirmation of identity.

  • Source Parameters: Optimized for the specific analyte, including capillary voltage, source temperature, and gas flows.

dot graph "LC_MS_Method_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

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"Dilution" -> "Injection" [label="Sample Introduction"]; "Separation" -> "Ionization" [label="Eluent Transfer"]; "Detection" -> "Integration" [label="Data Acquisition"]; } digraph "LC-MS_Method_Workflow" { graph [maxWidth="760"]; node [fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9"]; caption [label="LC-MS Method Workflow", fontsize="12", fontname="Arial", fontcolor="#202124"]; }

Method Validation: A Deep Dive into ICH Guidelines

The validation of this analytical procedure is paramount to demonstrate its suitability for its intended purpose.[4][5] The validation was designed to meet the requirements of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8]

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"Validation" [label="{Method Validation | {Specificity | Linearity | Range | Accuracy | Precision | LOD | LOQ | Robustness}}"];

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"Validation":specificity -> "Specificity"; "Validation":linearity -> "Linearity"; "Validation":range -> "Linearity"; "Validation":accuracy -> "Accuracy"; "Validation":precision -> "Precision"; "Validation":lod -> "LOD_LOQ"; "Validation":loq -> "LOD_LOQ"; "Validation":robustness -> "Robustness"; } digraph "Method_Validation_Workflow" { graph [maxWidth="760"]; node [fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9"]; caption [label="ICH Q2(R2) Validation Parameters", fontsize="12", fontname="Arial", fontcolor="#202124"]; }

Validation Parameters and Experimental Design
Parameter Experimental Approach Acceptance Criteria (Typical)
Specificity Analyze blank, placebo, (S)-enantiomer standard, and (R)-enantiomer standard. Spike the (S)-enantiomer with the (R)-enantiomer and potential impurities.No interference at the retention times of the analytes. Baseline resolution between enantiomers (Rs > 1.5).
Linearity Analyze a series of at least five concentrations of the (R)-enantiomer spanning the expected range (e.g., LOQ to 150% of the specification limit).Correlation coefficient (r²) ≥ 0.99.
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision within that range.As per linearity, accuracy, and precision.
Accuracy Perform spike-recovery experiments at three concentration levels (low, medium, high) in triplicate.Mean recovery between 80.0% and 120.0% for impurity analysis.
Precision Repeatability: Six replicate injections of a standard solution. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.RSD ≤ 15% for impurity analysis.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically S/N of 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N of 10:1).RSD ≤ 20% and recovery between 70.0% and 130.0%.
Robustness Deliberately vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%).No significant impact on resolution, retention time, and quantification.

Comparison with Alternative Analytical Techniques

While LC-MS offers a superior combination of sensitivity and specificity, it is important to consider other analytical techniques for chiral purity analysis.[2][]

Technique Principle Advantages Disadvantages
Chiral HPLC-UV Separation of enantiomers on a chiral stationary phase with detection by UV-Vis spectrophotometry.[2]Widely available, robust, and cost-effective.Lower sensitivity compared to MS, potential for interference from co-eluting impurities with similar UV spectra.
Chiral Gas Chromatography (GC) Separation of volatile or derivatized enantiomers on a chiral GC column.[2]High resolution for volatile compounds.Requires analytes to be volatile or amenable to derivatization, which adds complexity and potential for side reactions.
Capillary Electrophoresis (CE) Separation of enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector.[]High separation efficiency, low sample and reagent consumption.Can have lower reproducibility of migration times compared to LC, lower sensitivity for some applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral shift reagents or chiral solvating agents to induce chemical shift differences between enantiomers.[10]Provides structural information, can determine absolute configuration in some cases.Lower sensitivity, requires higher concentrations of the analyte, can be complex to interpret.

dot graph "Method_Selection_Logic" { rankdir="TB"; node [shape="diamond", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#5F6368"];

"Start" [label="High Sensitivity & Specificity Required?", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"]; "LC_MS" [label="LC-MS", shape="box", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HPLC_UV" [label="HPLC-UV", shape="box", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Volatile" [label="Analyte Volatile or Derivatizable?", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"]; "GC" [label="Chiral GC", shape="box", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Other" [label="Consider CE or NMR", shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

"Start" -> "LC_MS" [label="Yes"]; "Start" -> "Volatile" [label="No"]; "Volatile" -> "GC" [label="Yes"]; "Volatile" -> "HPLC_UV" [label="No"]; "HPLC_UV" -> "Other" [label="If insufficient"]; } digraph "Method_Selection_Logic" { graph [maxWidth="760"]; node [fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9"]; caption [label="Decision Tree for Chiral Analysis Method", fontsize="12", fontname="Arial", fontcolor="#202124"]; }

Conclusion

The validated LC-MS method presented in this guide offers a highly sensitive, specific, and robust solution for the chiral purity analysis of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate. Its ability to separate and quantify the (R)-enantiomer at trace levels, in accordance with ICH guidelines, makes it the gold standard for quality control in a regulated pharmaceutical environment. While alternative methods like chiral HPLC-UV and GC have their merits, they often lack the combined specificity and sensitivity of LC-MS, which is crucial for ensuring the safety and quality of pharmaceutical products. The choice of analytical methodology should always be guided by the specific requirements of the analyte and the intended application, with a clear understanding of the regulatory landscape.

References

  • Q2(R2) Validation of Analytical Procedures - FDA. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available at: [Link]

  • Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies - OSTI. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society. Available at: [Link]

  • Assessing Chiral Purity | OpenOChem Learn. Available at: [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available at: [Link]

  • Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry - Almac. Available at: [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed. Available at: [Link]

  • Measuring Chiral Purity | OpenOChem Learn. Available at: [Link]

  • Unconventional approaches for chiral resolution - PMC - NIH. Available at: [Link]

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. Available at: [Link]

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Safety & Regulatory Compliance

Safety

(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate Executive Summary & Chemical Identity (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate (CAS: 154...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Waste Management of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate

Executive Summary & Chemical Identity

(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate (CAS: 1546332-56-2) is a specialized Boc-protected pyrrolidinone derivative utilized extensively as a chiral building block in pharmaceutical synthesis and drug development. While highly valuable for synthesizing complex active pharmaceutical ingredients (APIs), it presents specific handling and environmental hazards, including skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity via single exposure (H336)[1]. Proper disposal is a critical safety imperative to prevent environmental contamination, ensure regulatory compliance, and mitigate laboratory accidents[2].

Hazard Assessment & Waste Characterization

Before initiating disposal, researchers must understand the chemical's reactivity profile to prevent catastrophic mixing errors. As a non-halogenated organic compound (C15H19NO3), it is primarily classified as an organic solid/oil waste.

  • Mechanistic Causality for Segregation: The compound features a tert-butoxycarbonyl (Boc) protecting group. The Boc group is highly acid-labile. If this chemical is inadvertently mixed with acidic waste streams (e.g., trifluoroacetic acid, hydrochloric acid), the Boc group will undergo rapid cleavage, releasing isobutylene gas and carbon dioxide. In a sealed waste container, this gas evolution will cause rapid pressurization, potentially leading to a catastrophic container rupture. Therefore, it must be strictly segregated from all acidic waste[3].

  • Regulatory Status: While not specifically listed as a P- or U-listed acutely toxic waste under EPA regulations, it must be managed as a characteristic hazardous waste due to its toxicity profile and potential flammability when dissolved in organic solvents[2][4].

Step-by-Step Disposal Protocol

To ensure a self-validating safety system, follow this procedural workflow. Every step is designed to mitigate the specific risks associated with Boc-protected nitrogenous heterocycles.

Step 1: Waste Segregation and Compatibility Check

  • Action: Designate a specific waste stream exclusively for "Non-Halogenated Organic Waste."

  • Validation: Verify the container has never held strong acids, strong bases, or oxidizing agents[3]. Mixing with oxidizers increases fire risk, while acids trigger the aforementioned gas evolution.

Step 2: Container Selection

  • Action: Use a chemically compatible, leak-proof container, typically High-Density Polyethylene (HDPE) or amber glass[2].

  • Validation: Inspect the container cap for a secure, intact polytetrafluoroethylene (PTFE) liner to prevent vapor leakage of the compound or its solvent vehicle.

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Transfer the waste to the laboratory's designated SAA. The EPA mandates that waste must be accumulated at or near the point of generation, under the control of the operator[3].

  • Validation: The container must remain tightly closed at all times except when actively adding waste. Do not leave funnels resting in the neck of the bottle[2].

Step 4: RCRA-Compliant Labeling

  • Action: Affix a standardized "Hazardous Waste" label immediately upon the first drop of waste entering the container[4].

  • Validation: The label must explicitly state the full chemical name: "(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate" (do not use abbreviations like "Boc-pyrrolidinone") and list the primary hazards (Irritant, Organ Toxicity)[4].

Step 5: Final Disposal via EH&S

  • Action: Once the container is full, or reaches the maximum storage limit (typically 6 months for academic/research facilities), submit a pickup request to your Environmental Health and Safety (EH&S) department[2].

  • Validation: EH&S will manifest the waste for high-temperature incineration at an approved Treatment, Storage, and Disposal Facility (TSDF)[5]. Sink disposal is strictly prohibited due to its low water solubility and aquatic toxicity risks[3][6].

Spill Response & Decontamination

In the event of an accidental release during transfer or synthesis:

  • Evacuate and Ventilate: Ensure the fume hood is operating at maximum flow. If spilled outside a hood, clear the immediate area of non-essential personnel.

  • PPE: Don chemical-resistant gloves (Nitrile, >0.11mm thickness), safety goggles, and a flame-resistant lab coat[7].

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or proprietary spill pads). Do NOT use combustible materials like paper towels if the compound is dissolved in a flammable solvent.

  • Collection: Sweep up the absorbent using a non-sparking tool and place it into a dedicated, labeled solid hazardous waste container[8].

  • Decontamination: Wash the affected surface with a mild detergent and water, collecting the rinsate as hazardous aqueous waste[7].

Chemical & Disposal Profile Summary

ParameterSpecification / Classification
Chemical Name (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate
CAS Number 1546332-56-2
Molecular Formula C15H19NO3
Primary Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)
Waste Classification Non-Halogenated Organic Waste
Incompatible Materials Strong acids (cleaves Boc group), Strong oxidizers
Approved Disposal Route High-Temperature Incineration (via EH&S)
Drain Disposal Strictly Prohibited

Waste Management Workflow

WasteWorkflow A Waste Generation (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate B Hazard Characterization Skin/Eye Irritant (H315, H319) A->B C Waste Segregation Isolate from Oxidizers & Acids B->C D Satellite Accumulation Area HDPE Container, Properly Labeled C->D E EH&S Processing Manifesting & Profiling D->E F Final Disposal High-Temperature Incineration E->F

Figure 1: Disposal workflow for (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate.

References

  • Daniels Health.
  • Environmental Protection Agency (EPA).
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". CWU.edu.
  • BenchChem. "In-depth Guide to Laboratory Chemical Disposal Procedures". BenchChem.com.
  • American Chemical Society.
  • NextSDS.
  • Fisher Scientific.
  • TCI Chemicals.

Sources

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